Potassium cyanide-13C
Description
Properties
IUPAC Name |
potassium;azanylidyne(113C)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CN.K/c1-2;/q-1;+1/i1+1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFCIKHAZHQZJG-YTBWXGASSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#N.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13C-]#N.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CKN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
66.109 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25909-68-6 | |
| Record name | 25909-68-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Difference between Potassium cyanide and Potassium cyanide-13C
Comparative Analysis for Isotopic Labeling, Spectroscopy, and Drug Metabolism
Executive Summary
Potassium cyanide (KCN) and Potassium cyanide-13C (K¹³CN) act as chemical "clones" in terms of reactivity and toxicity but diverge fundamentally in nuclear physics and spectroscopic utility. While KCN is a bulk reagent for industrial synthesis and gold extraction, K¹³CN is a high-value, stable isotope reagent used specifically to install a "silent tracker" into small molecules.
This guide details the technical distinctions, focusing on the application of K¹³CN in Structural Elucidation (NMR) and ADME (Absorption, Distribution, Metabolism, and Excretion) studies during drug development.
Part 1: Physicochemical & Isotopic Fundamentals
Chemically, the substitution of Carbon-12 for Carbon-13 has a negligible effect on reaction rates (Kinetic Isotope Effect
Table 1: Comparative Physicochemical Profile
| Feature | Potassium Cyanide (KCN) | This compound (K¹³CN) |
| Molecular Weight | 65.12 g/mol | 66.12 g/mol (+1 neutron) |
| Carbon Isotope | ~98.9% | >99% |
| Nuclear Spin (I) | 0 (NMR Silent) | 1/2 (NMR Active) |
| Gyromagnetic Ratio | N/A | 10.705 MHz/T |
| Mass Shift (MS) | Base Peak (M) | M+1 |
| Primary Utility | Bulk Synthesis, Mining, Electroplating | NMR Standards, Metabolic Tracing, internal standards |
| Cost Factor | Low (<$1/g) | High (>$500/g) |
Part 2: Spectroscopic Utility (The "Why")
The primary justification for using K¹³CN is its visibility in Nuclear Magnetic Resonance (NMR) spectroscopy.
NMR Silent vs. NMR Active
-
KCN (
C): Carbon-12 has a net nuclear spin of 0. It is invisible to NMR. A nitrile group introduced via standard KCN can only be inferred indirectly via IR (~2250 cm⁻¹) or the lack of protons in ¹H-NMR. -
K¹³CN (
C): Carbon-13 has a spin of 1/2. Introducing a C-nitrile creates a massive, sharp singlet in the C-NMR spectrum.
Diagnostic Chemical Shifts
When K¹³CN is used to synthesize a drug candidate, the resulting chemical shift (
-
Free Cyanide (K¹³CN in D₂O):
ppm. -
Organic Nitrile (R-C≡N):
ppm.
Technique: By monitoring the shift from 166 ppm (reactant) to ~120 ppm (product), researchers can quantitatively track reaction progress without quenching the sample.
Coupling Constants ( -Coupling)
In
-
Example: In a benzyl nitrile (Ph-CH₂-
CN), the benzylic protons will split into a doublet ( Hz) due to the adjacent C label.
Part 3: Synthetic Protocols (The "How")
Because K¹³CN is expensive and toxic, reactions are performed on a micro-scale using closed systems to prevent loss of the label and exposure to HCN gas.
Protocol: Micro-scale Pd-Catalyzed Cyanation
Objective: Synthesis of
Reagents:
-
Substrate: Aryl Bromide (1.0 equiv)
-
Source: K¹³CN (1.1 equiv)
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Solvent: Anhydrous DMF (degassed)
Workflow:
-
Glovebox Loading: In a nitrogen-filled glovebox, weigh K¹³CN (50 mg scale) into a microwave process vial. Add Pd catalyst and Aryl Bromide.
-
Sealing: Crimp the vial with a Teflon-lined septum cap. Note: This prevents HCN leakage.
-
Solvation: Inject anhydrous DMF via syringe.
-
Reaction: Heat to 80°C for 4-12 hours.
-
Workup (Quench): Cool to RT. Dilute with EtOAc. Wash with 10% FeSO₄ (to complex unreacted cyanide as Prussian Blue) or dilute bleach.
-
Purification: Silica gel chromatography.
-
Validation:
-
MS: Look for the [M+1] mass peak shift compared to the unlabeled standard.
-
NMR: Confirm the appearance of a strong signal at ~118-120 ppm.
-
Part 4: Biological & Metabolic Tracing (ADME)
In drug development, K¹³CN is used to synthesize radiolabeled or stable-isotope labeled drugs to track the metabolic fate of the nitrile group. The body detoxifies cyanide primarily through the Rhodanese pathway.[1]
Diagram: Metabolic Fate of Cyanide
The following diagram illustrates how
Figure 1: The metabolic detoxification pathway of
Part 5: Safety & Handling (The "Gold Dust" Protocol)
Handling K¹³CN requires a dual mindset: treat it as a deadly poison and as an irreplaceable precious metal.
Containment Strategy
-
Regular KCN: Often handled in fume hoods in gram quantities.
-
K¹³CN: Handled in gloveboxes or sealed Schlenk lines .
-
Reason: Prevents atmospheric moisture from hydrolyzing the expensive salt into H¹³CN gas, which would be lost to the ventilation system (financial loss) and pose a safety hazard.
-
Waste Destruction (Quenching)
Never dispose of K¹³CN directly. It must be oxidized to cyanate.
Reaction:
Protocol:
-
Collect all reaction aqueous waste in a dedicated "Cyanide Waste" carboy.
-
Adjust pH to >10 using NaOH (prevent HCN gas evolution).
-
Add excess Sodium Hypochlorite (Bleach) or Hydrogen Peroxide.
-
Allow to stand for 24 hours before disposal as non-cyanide chemical waste.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11789121: this compound. [Link]
-
Cohen, S. M. (2023). 11C, 12C and 13C-Cyanation of Electron-Rich Arenes via Organic Photoredox Catalysis. PubMed. [Link]
-
University of Illinois Division of Research Safety. Cyanides: Safe Handling and Disposal. [Link]
-
Cipollone, M. (2020). Thiosulfate-Cyanide Sulfurtransferase (Rhodanese): From Cell Metabolism to Biotechnological Applications. MDPI. [Link]
Sources
Understanding the Purity Specifications of Potassium Cyanide-13C
Content Type: Technical Guide / Whitepaper Target Audience: Synthetic Chemists, Radiochemists, and QA/QC Specialists in Drug Development.
Introduction: The Cost of Precision
Potassium cyanide-13C (K¹³CN) is not merely a reagent; it is a high-value molecular architect used to introduce stable isotope labels into pharmaceutical scaffolds. In drug development, these labels are critical for metabolic tracking (ADME studies) and structural elucidation via NMR.
However, the "purity" of K¹³CN is a dual-variable equation involving Chemical Purity (the absence of non-cyanide contaminants) and Isotopic Enrichment (the percentage of carbon atoms that are ¹³C). A failure in either dimension does not just lower yield—it can invalidate months of metabolic data or produce complex isotopic isotopologues that obscure mass spectrometry results.
This guide deconstructs these specifications and provides a self-validating protocol to ensure your labeled synthesis succeeds.
The Purity Matrix: Defining Specifications
When evaluating a Certificate of Analysis (CoA) for K¹³CN, you must distinguish between the two critical purity metrics.
A. Chemical Purity (Target: >98%)
This refers to the percentage of the sample that is actually Potassium Cyanide (regardless of isotope).
-
Major Contaminant: Potassium Carbonate (K₂CO₃).
-
Source: KCN is hygroscopic and highly basic. It absorbs atmospheric moisture to form KOH, which then captures atmospheric CO₂ to form K₂CO₃.
-
Impact: K₂CO₃ is "dead weight." It alters the stoichiometry of your reaction. If you calculate equivalents based on weight without correcting for carbonate, you will under-charge the cyanide, leading to incomplete conversion of expensive precursors.
B. Isotopic Enrichment (Target: ≥99 atom % ¹³C)
This refers to the fraction of cyanide molecules containing the ¹³C isotope.
-
Major Contaminant: Potassium Cyanide-¹²C (Natural abundance).
-
Impact: Low enrichment dilutes the signal in NMR and MS studies. In quantitative ADME studies, <99% enrichment requires complex mathematical corrections to account for the "unlabeled" background.
Data Summary: Commercial Grade Specifications
| Parameter | Standard Specification | Critical Impurity | Consequence of Failure |
| Appearance | White crystalline powder | Yellow/Brown discoloration | Polymerization or heavy metal contamination. |
| Chemical Purity | ≥ 98.0% | K₂CO₃, KOH, H₂O | Incorrect stoichiometry; stalled reactions. |
| Isotopic Enrichment | ≥ 99.0 atom % ¹³C | ¹²C-Cyanide | Signal dilution; invalid mass balance in tracer studies. |
| Water Content | < 1.0% | H₂O | Hydrolysis of cyanide to formate/ammonia. |
Visualizing the Degradation Pathway
Understanding how K¹³CN degrades is essential for interpreting purity data. The diagram below illustrates the "Carbonate Loop," the primary failure mode for this reagent.
Caption: The Carbonate Loop. K¹³CN absorbs moisture, dissolving locally. This alkaline film absorbs CO₂, converting active cyanide into inert carbonate and releasing toxic HCN gas.
Self-Validating Analytical Protocols
Trusting the vendor CoA is standard practice, but for critical GMP steps or high-stakes synthesis, in-house verification is required.
Protocol A: Chemical Purity via Potentiometric Titration
Why this method? It is absolute, specific to the cyanide anion (CN⁻), and unaffected by carbonate impurities. Principle: Argentometric titration where Ag⁺ complexes with CN⁻ to form soluble [Ag(CN)₂]⁻. The endpoint is marked by the precipitation of AgCN (turbidity) or a potential jump.
Reagents:
-
0.1 M AgNO₃ (Standardized).
-
0.1 M NaOH (To maintain high pH and prevent HCN loss).
-
Potassium Iodide (KI) indicator (optional for turbidity method).
Step-by-Step:
-
Weighing: Accurately weigh ~150 mg of K¹³CN into a 250 mL beaker. Note: Perform in a fume hood.
-
Dissolution: Dissolve in 100 mL of 0.1 M NaOH.
-
Titration: Titrate with 0.1 M AgNO₃ while stirring.
-
Reaction: 2CN⁻ + Ag⁺ → [Ag(CN)₂]⁻
-
-
Endpoint: The first permanent turbidity (AgI or Ag[Ag(CN)₂]) indicates excess Ag⁺.
-
Calculation:
(Note: MW of K¹³CN is approx 66.12 g/mol , vs 65.12 for K¹²CN).
Protocol B: Isotopic Enrichment via ¹³C-qNMR
Why this method? It quantifies the ratio of ¹³C-Cyanide to other carbon species and confirms the absence of organic impurities (like formates). Self-Validation: Use an internal standard (e.g., Maleic Acid) to cross-check the mass balance against the titration result.
Workflow:
-
Dissolve 10 mg K¹³CN in D₂O (pH adjusted to >10 with NaOD to stabilize).
-
Add a known mass of Maleic Acid (traceable standard).
-
Acquire ¹³C NMR with inverse gated decoupling (to suppress NOE) and a long relaxation delay (d1 > 30s) to ensure quantitative integration.
-
Verification Logic:
-
If Titration Purity (98%) matches qNMR Mass Purity, the sample is chemically intact.
-
If qNMR shows a split peak or satellite peaks (due to ¹³C-¹³C coupling if enriched precursors were used), calculate atom % based on integration.
-
Application Context: The "Stoichiometric Trap"
In drug development, K¹³CN is often used in the Kolbe Nitrile Synthesis or Rosenmund-von Braun reaction .
The Scenario: You are reacting a benzyl bromide with K¹³CN. The protocol calls for 1.1 equivalents of cyanide.[1]
-
The Error: You weigh the K¹³CN assuming 100% purity.
-
The Reality: The sample is old and contains 15% K₂CO₃.
-
The Result: You actually added 0.93 equivalents of active cyanide. The reaction stalls, leaving unreacted benzyl bromide which is difficult to separate from the product.
The Fix: Always correct the "Weigh-in" mass based on the Chemical Purity determined in Protocol A.
References
-
NIST (National Institute of Standards and Technology). "Determination of Cyanide in Blood by Isotope Dilution Gas Chromatography-Mass Spectrometry." Journal of Analytical Toxicology. Link
-
Sigma-Aldrich. "this compound Product Specification & MSDS." Link
-
EPA (Environmental Protection Agency). "Method 9014: Titrimetric and Manual Spectrophotometric Determinative Methods for Cyanide." SW-846 Test Methods for Evaluating Solid Waste. Link
-
Cambridge Isotope Laboratories. "Stable Isotope Labeled Cyanide Compounds: Storage and Handling." Link
-
Thermo Fisher Scientific. "Determination of Cyanide in Alkaline Solutions using Ion Chromatography with Pulsed Amperometric Detection." Application Note 167. Link
Sources
Methodological & Application
Mass spectrometry analysis of peptides labeled with Potassium cyanide-13C
Application Note: Structural Characterization and Disulfide Mapping of Peptides using Potassium Cyanide-13C (
Abstract
This application note details a high-precision protocol for the site-specific cyanylation of cysteine residues in peptides using isotopically labeled this compound (
Introduction
In proteomic analysis, determining the connectivity of disulfide bonds is critical for understanding tertiary structure. The cyanylation reaction, typically employing the cyano group (
By utilizing This compound (
-
Signal Validation: The specific mass shift of the
-cyano group confirms the successful chemical modification of the thiol, distinguishing it from non-specific adducts. -
Mechanistic Tracing: The label remains bound to the C-terminal fragment (as an iminothiazolidine ring) post-cleavage, aiding in the de novo sequencing and assignment of disulfide-linked fragments.
Chemical Mechanism
The labeling process occurs in two phases: Activation and Cyanylation-Cleavage .
-
Activation: Free thiols (Cys-SH) are protected or disulfide bonds are reduced. To render the sulfur susceptible to nucleophilic attack by cyanide, the thiol is activated (e.g., using DTNB or NTCB) to form a mixed disulfide.
-
Cyanylation: The cyanide ion (
) attacks the sulfur atom, displacing the leaving group (TNB) and forming -thiocyanoalanine. -
Cleavage (Optional but common): Under alkaline conditions (pH > 8), the amide nitrogen of the cysteine attacks the nitrile carbon, leading to peptide bond cleavage and the formation of an N-terminal peptide and a C-terminal fragment capped with a 2-iminothiazolidine-4-carboxyl (ITC) ring containing the
label.
Figure 1: Reaction pathway for cysteine cyanylation and cleavage using this compound.
Safety & Handling (Critical)
WARNING: Potassium Cyanide (KCN) is a potent inhibitor of cytochrome c oxidase and is rapidly fatal if inhaled, ingested, or absorbed through the skin.
-
Engineering Controls: All procedures must be performed in a certified chemical fume hood.
-
Acid Warning: Never mix KCN with acids, as this generates Hydrogen Cyanide (HCN) gas, which is lethal. Ensure all waste streams are alkalized (pH > 10) before disposal.
-
PPE: Wear double nitrile gloves, a lab coat, and safety goggles.
-
Antidote: Ensure a cyanide antidote kit is available and accessible in the laboratory.
Materials & Reagents
| Reagent | Specification | Purpose |
| This compound | Isotopic labeling reagent. | |
| DTNB (Ellman's Reagent) | Analytical Grade | Thiol activator (forms mixed disulfide). |
| TCEP or DTT | Reducing agent | Reduction of native disulfides (if mapping total cysteine). |
| Ammonium Bicarbonate | 100 mM, pH 8.0 | Reaction buffer. |
| Ammonium Hydroxide | 1 M | pH adjustment for cleavage step. |
| Formic Acid | LC-MS Grade | Quenching and acidification. |
Experimental Protocol
Phase 1: Reduction and Activation
Objective: Convert cysteines into a reactive mixed-disulfide state.
-
Solubilization: Dissolve 50
g of peptide/protein in 50 L of Denaturing Buffer (6 M Guanidine HCl, 100 mM Tris-HCl, pH 8.0). -
Reduction: Add TCEP to a final concentration of 5 mM. Incubate at 37°C for 30 minutes.
-
Activation (Thiol-Exchange):
-
Add DTNB (50 mM stock in buffer) to the sample (10-fold molar excess over total thiols).
-
Incubate at Room Temperature (RT) for 15 minutes in the dark.
-
Result: Formation of Peptide-S-TNB mixed disulfides.
-
-
Cleanup (Critical): Remove excess DTNB and TCEP using a desalting spin column (e.g., C18 ZipTip or Sephadex G-25) to prevent side reactions with cyanide. Elute in 50 mM Ammonium Bicarbonate (pH 8.0).
Phase 2: -Cyanylation
Objective: Introduce the isotopic label.
-
Preparation of K13CN: Prepare a fresh 100 mM stock solution of
in 0.1 M NaOH. (Handle in Fume Hood) . -
Labeling Reaction:
-
Add the
stock to the activated peptide solution to a final concentration of 10 mM. -
Check pH; ensure it is between 8.0 and 9.0.
-
Incubate at RT for 15–20 minutes.
-
Mechanism:[1] The
displaces the TNB group. -
Observation: The solution may turn yellow due to the release of the TNB anion (absorbance at 412 nm), confirming the reaction is proceeding.
-
Phase 3: Cleavage (Optional)
Objective: Induce backbone cleavage for sequence mapping.
-
To induce cleavage, adjust the pH to 9.0–9.5 using dilute Ammonium Hydroxide.
-
Incubate at 37°C for 1–2 hours.
-
Quenching: Stop the reaction by acidifying with Formic Acid to pH 3.0. Caution: Perform this slowly in the fume hood to manage any potential off-gassing (though excess cyanide should be minimal if cleanup was effective, assume trace HCN generation).
Phase 4: Mass Spectrometry Analysis
-
LC-MS/MS: Inject 1–5 pmol of the sample onto a C18 Nano-LC column coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Gradient: Standard 60-minute gradient (5–35% Acetonitrile with 0.1% Formic Acid).
Data Analysis & Interpretation
Mass Shift Calculation
The incorporation of the label results in specific mass deltas compared to the native cysteine residue.
| State | Formula Change (vs Cys-SH) | Monoisotopic Mass Shift ( | Monoisotopic Mass Shift ( |
| Native Cysteine | - | 0.000 Da | 0.000 Da |
| Cyanylated (No Cleavage) | |||
| Cleaved (ITC Fragment) | (Cyclization) |
Note: The
Spectral Identification
-
Intact Labeling: Look for the mass shift of +26.006 Da on cysteine-containing peptides.
-
Validation: If using a 1:1 mixture of
and , cysteine-containing peptides will appear as doublets separated by exactly 1.003 Da (distinguishable from the natural isotopic envelope by intensity ratios).
-
-
Cleavage Products:
-
N-terminal Fragment: Matches the sequence up to residue
. -
C-terminal Fragment: Contains the ITC-modified N-terminus . This fragment will carry the
label.[2][3][4] -
Diagnostic Ion: In MS/MS (HCD/CID), the ITC ring may undergo characteristic losses or generate specific reporter ions depending on the collision energy.
-
References
-
Wu, J., & Watson, J. T. (2002). A novel methodology for assignment of disulfide bond pairings in proteins. Protein Science, 11(5), 1009–1016.
-
Degani, Y., & Patchornik, A. (1974). Cyanylation of sulfhydryl groups by 2-nitro-5-thiocyanobenzoic acid. High-yield modification and cleavage of peptides at cysteine residues.[5] Biochemistry, 13(1), 1–11.
-
Qi, J., et al. (2001). Automated data interpretation for the identification of disulfide bond pairing by cyanylation-induced cleavage and mass spectrometry. Rapid Communications in Mass Spectrometry, 15(14), 1172–1177.
- Vertex AI Search. (2026). Contextual grounding on peptide labeling and cyanide chemistry.
Sources
- 1. A new approach for detecting C-terminal amidation of proteins and peptides by mass spectrometry in conjunction with chemical derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scitide.com [scitide.com]
- 3. Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic flux analysis using ¹³C peptide label measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows - PMC [pmc.ncbi.nlm.nih.gov]
Step-by-step guide for metabolic pathway tracing with 13C-cyanide
Application Notes and Protocols
Topic: A Step-by-Step Guide for Metabolic Pathway Tracing with ¹³C-Cyanide
Audience: Researchers, scientists, and drug development professionals.
Navigating the Metabolic Maze: A Guide to Tracing the Fate of ¹³C-Cyanide
Introduction: The Unconventional Tracer
Stable isotope tracing is a cornerstone of metabolic research, providing a dynamic view of how cells utilize nutrients and synthesize essential molecules. Typically, substrates like ¹³C-glucose or ¹³C-glutamine are employed to map the intricate networks of central carbon metabolism.[1][2] This guide, however, ventures into unconventional territory: the use of ¹³C-labeled cyanide as a metabolic tracer.
It is crucial to preface this guide with a significant caveat. Unlike conventional tracers, ¹³C-cyanide is not used to probe the general state of cellular metabolism. Cyanide is a potent and rapid inhibitor of aerobic respiration, making it unsuitable for studying pathways that would be immediately disrupted by its presence.[3][4] Instead, the application of ¹³C-cyanide is highly specific and primarily targeted toward understanding the metabolic fate and detoxification of cyanide itself. This is of particular interest in toxicology, pharmacology, and environmental science.[5][6]
This document provides a comprehensive framework for designing and executing experiments to trace the metabolic pathways of cyanide using ¹³C-labeled potassium cyanide (K¹³CN).[7] We will delve into the scientific rationale, safety considerations, experimental protocols, analytical methods, and data interpretation, all while maintaining a strong emphasis on the unique challenges and opportunities presented by this potent, yet informative, tracer.
Scientific Rationale and Applications
The primary application of ¹³C-cyanide tracing is to elucidate the mechanisms of cyanide detoxification. The majority of cyanide in the body is detoxified in the liver through several key pathways.[8]
-
The Rhodanese Pathway: This is the major route for cyanide detoxification, where the mitochondrial enzyme rhodanese catalyzes the transfer of a sulfur atom from a donor (like thiosulfate) to cyanide, forming the much less toxic thiocyanate (SCN⁻), which is then excreted in the urine.[9][10][11] Using ¹³C-cyanide allows for the direct measurement of the flux through this pathway by quantifying the formation of ¹³C-labeled thiocyanate.
-
The β-Cyanoalanine Pathway: A minor pathway involves the reaction of cyanide with cysteine to form β-cyanoalanine, a reaction catalyzed by β-cyanoalanine synthase.[12] This can then be further metabolized. Tracing with ¹³C-cyanide can help to quantify the contribution of this pathway to overall cyanide metabolism.
-
One-Carbon Metabolism: There is evidence that cyanide can be incorporated into the one-carbon metabolic pool.[6] ¹³C-cyanide can be used to investigate this further, potentially identifying novel metabolic fates of the cyanide carbon.
-
Toxicological and Forensic Studies: In a forensic context, isotopically labeled cyanide can be used as an internal standard for the accurate quantification of cyanide in biological samples, helping to confirm exposure.[13][14]
Safety First: Handling ¹³C-Cyanide
Cyanide and its compounds are extremely toxic and require stringent safety protocols.[15][16][17][18][19] All work with ¹³C-cyanide must be conducted in a certified chemical fume hood, and a comprehensive risk assessment must be performed before any experiment.
| Safety Consideration | Protocol |
| Personal Protective Equipment (PPE) | Wear a lab coat, double nitrile gloves, and chemical splash goggles at all times. |
| Handling Solid K¹³CN | Weigh solid K¹³CN in a fume hood. Use an anti-static gun to prevent dispersal of the powder. |
| Aqueous Solutions | Prepare solutions in a fume hood. Be aware that cyanide salts can react with water to produce hydrogen cyanide gas.[16] |
| Acid Incompatibility | NEVER allow cyanide compounds to come into contact with acids, as this will rapidly generate highly toxic hydrogen cyanide gas. |
| Waste Disposal | All cyanide-containing waste must be disposed of as hazardous waste according to institutional guidelines. |
| Emergency Procedures | An emergency plan must be in place, including the location of a safety shower, eyewash station, and a cyanide emergency kit. All personnel must be trained on this plan.[16] Never work alone when handling cyanides.[19] |
Experimental Design and Protocol
The following is a generalized protocol for a ¹³C-cyanide tracing experiment in a cell culture model. This should be adapted based on the specific research question and model system.
Cell Culture and Labeling
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of the experiment.
-
Tracer Preparation: In a chemical fume hood, prepare a stock solution of K¹³CN in a suitable buffer (e.g., sterile PBS). The final concentration of the tracer will need to be optimized to be high enough for detection of labeled metabolites but low enough to not cause immediate cell death, which would halt metabolic activity. This will likely be in the low micromolar range.
-
Labeling: Remove the normal culture medium and replace it with a medium containing the desired concentration of K¹³CN.
-
Time Course: Incubate the cells for various time points (e.g., 0, 5, 15, 30, 60 minutes). The rapid action of cyanide necessitates short time points to capture the initial metabolic events.
Quenching and Metabolite Extraction
Rapidly quenching metabolic activity is critical to prevent changes in metabolite levels after the experiment is terminated.
-
Quenching: Aspirate the labeling medium and immediately add a cold quenching solution (e.g., -80°C 80% methanol) to the cells.
-
Cell Lysis and Extraction: Scrape the cells in the quenching solution and transfer to a microcentrifuge tube. Lyse the cells by sonication or freeze-thaw cycles.
-
Centrifugation: Centrifuge the samples at high speed to pellet cell debris.
-
Supernatant Collection: Collect the supernatant containing the extracted metabolites.
-
Drying: Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.
Analytical Methods
Mass spectrometry is the primary analytical technique for detecting and quantifying ¹³C-labeled metabolites.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most common method for analyzing polar metabolites like thiocyanate and amino acids.[20]
-
Chromatography: A suitable column, such as a HILIC or reversed-phase column, should be used to separate the metabolites of interest.
-
Mass Spectrometry: A high-resolution mass spectrometer is recommended to accurately determine the mass of the labeled and unlabeled metabolites.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can also be used, often requiring derivatization of the metabolites to make them volatile.[21]
Data Analysis and Interpretation
The goal of the data analysis is to determine the extent of ¹³C incorporation into downstream metabolites.
-
Peak Identification and Integration: Identify the peaks corresponding to the unlabeled (M+0) and ¹³C-labeled (M+1) versions of the metabolites of interest. Integrate the peak areas for each isotopologue.
-
Correction for Natural Abundance: The natural abundance of ¹³C (approximately 1.1%) must be corrected for to accurately determine the enrichment from the tracer.
-
Calculation of Fractional Enrichment: The fractional enrichment (FE) of a metabolite is calculated as: FE = (Area of M+1) / (Area of M+0 + Area of M+1)
-
Metabolic Flux: The rate of change of fractional enrichment over time can be used to estimate the flux through the metabolic pathway.
Table of Potential ¹³C-Labeled Metabolites
| Metabolite | Unlabeled Mass (Monoisotopic) | ¹³C-Labeled Mass (Monoisotopic) | Mass Shift | Relevant Pathway |
| Thiocyanate (SCN⁻) | 58.97 | 59.97 | +1 | Rhodanese Pathway |
| β-cyanoalanine | 114.04 | 115.04 | +1 | β-Cyanoalanine Pathway |
| Asparagine | 132.05 | 133.05 | +1 | Further metabolism of β-cyanoalanine |
Visualizing the Workflow and Pathways
Experimental Workflow
Caption: Experimental workflow for ¹³C-cyanide metabolic tracing.
Cyanide Detoxification Pathways
Caption: Major cyanide detoxification pathways.
Troubleshooting
| Problem | Potential Cause | Solution |
| No detectable ¹³C-labeling | Tracer concentration too low; Incubation time too short; Inefficient metabolite extraction. | Increase tracer concentration (with caution for toxicity); Optimize incubation time; Validate extraction protocol. |
| High cell death | Tracer concentration is too high. | Perform a dose-response curve to determine the optimal non-lethal concentration for the experimental timeframe. |
| Inconsistent results | Incomplete quenching of metabolism; Variability in cell culture. | Optimize quenching procedure; Ensure consistent cell seeding density and growth phase. |
Conclusion
Tracing metabolic pathways with ¹³C-cyanide is a specialized technique with powerful applications in toxicology and pharmacology. While the extreme toxicity of cyanide necessitates rigorous safety protocols, the insights gained into its metabolic fate are invaluable. By carefully designing experiments and utilizing sensitive analytical methods, researchers can quantify the flux through cyanide detoxification pathways and potentially uncover new aspects of its metabolism. This guide provides a foundational framework for researchers venturing into this challenging but rewarding area of metabolic research.
References
-
13C Metabolic Flux Analysis. Institute of Molecular Systems Biology. [Link]
-
A roadmap for interpreting 13C metabolite labeling patterns from cells. PubMed Central. [Link]
-
13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells. PubMed Central. [Link]
-
(13)C Tracer Studies of Metabolism in Mouse Tumor Xenografts. ResearchGate. [Link]
-
Metabolomics: An Aid in Cyanide Toxicity. Xournals. [Link]
-
The metabolic effects of fatal cyanide poisoning. PubMed. [Link]
-
METABOLOMICS: An Aid In Cyanide Toxicity : 31 Jan eConference ePoster 2. YouTube. [Link]
-
Synthesis of 13C labeled β-cyano-ʟ-alanine. SciSpace. [Link]
-
Toxicological Profile for Cyanide, Draft for Public Comment. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
#82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1 | Computational Systems Biology. YouTube. [Link]
-
Roles of Sulfur Metabolism and Rhodanese in Detoxification and Anti-Oxidative Stress Functions in the Liver: Responses to Radiation Exposure. PubMed Central. [Link]
-
GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE. Safe Work Australia. [Link]
-
Enzymatic Assimilation of Cyanide via Pterin-Dependent Oxygenolytic Cleavage to Ammonia and Formate in Pseudomonas fluorescens NCIMB 11764. PubMed Central. [Link]
-
Chemical and metabolomic screens identify novel biomarkers and antidotes for cyanide exposure. PubMed Central. [Link]
-
Determination of Cyanide in Blood for Forensic Toxicology Purposes—A Novel Nci Gc-Ms/Ms Technique. National Institutes of Health (NIH). [Link]
-
13C-metabolic flux analysis of respiratory chain disrupted strain ΔndhF1 of Synechocystis sp. PCC 6803. PubMed Central. [Link]
-
ANALYTICAL METHODS - Toxicological Profile for Cyanide. NCBI Bookshelf. [Link]
-
(PDF) Cyanide Detoxifying Enzyme: Rhodanese. ResearchGate. [Link]
-
Determination of Cyanide in Blood by Isotope-Dilution Gas Chromatography–Mass Spectrometry. ResearchGate. [Link]
-
Analytical methods to determine cyanide and its metabolites in... ResearchGate. [Link]
-
(PDF) Synthesis of 13C labeled β-cyano-ʟ-alanine. ResearchGate. [Link]
-
Straightforward preparation of labeled potassium cyanate by ozonation and application to the synthesis of [13C] or [14C]ureidocarboxylic acids. PubMed. [Link]
-
Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. PubMed Central. [Link]
-
Formation of cyanide from carbon 1 of 1-aminocyclopropane-1-carboxylic acid during its conversion to ethylene. PNAS. [Link]
-
Working Safely with Cyanide Guideline. The University of Queensland. [Link]
-
Recent advances in analytical methods for cyanide determination in different matrices: A Review. Global Scientific Journal. [Link]
-
Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. LSU Health Shreveport. [Link]
-
Cyanide Toxicokinetics: The Behavior of Cyanide, Thiocyanate and 2-Amino-2-Thiazoline-4-Carboxylic Acid in Multiple Animal Models. National Institutes of Health (NIH). [Link]
-
Formation of cyanide from carbon‐1 of 1‐aminocyclopropane‐1‐carboxylic acid during its conversion to ethylene. ResearchGate. [Link]
-
Thiosulfate-Cyanide Sulfurtransferase a Mitochondrial Essential Enzyme: From Cell Metabolism to the Biotechnological Applications. MDPI. [Link]
-
Rhodanese. Grokipedia. [Link]
-
Information on Cyanide Compounds. Stanford Environmental Health & Safety. [Link]
-
Metabolomics and 13C Labelled Glucose Tracing to Identify Carbon Incorporation into Aberrant Cell Membrane Glycans in Cancer. bioRxiv. [Link]
-
Recent updates on analytical methods for detection of cyanide in human blood. Asian Journal of Pharmacy and Pharmacology. [Link]
-
C flux analysis of cyanobacterial metabolism. Vanderbilt University. [Link]
-
The Analysis of Cyanide and its Metabolites in Biological Samples. CORE. [Link]
-
Cyanide poisoning. Wikipedia. [Link]
-
Cyanide and Cyanogenic Compounds—Toxicity, Molecular Targets, and Therapeutic Agents. MDPI. [Link]
-
Cyanide Salts. Dartmouth College Environmental Health and Safety. [Link]
-
Formation of cyanide from carbon 1 of 1-aminocyclopropane-1-carboxylic acid during its conversion to ethylene. PNAS. [Link]
- CN1141252C - Method for directly synthesizing potassium aurous cyanide.
-
Identification of specific metabolic pathways as druggable targets regulating the sensitivity to cyanide poisoning. PubMed. [Link]
-
How Does Adenine Form from Hydrogen Cyanide? Journal of the American Chemical Society. [Link]
Sources
- 1. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]
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- 21. ajpp.in [ajpp.in]
Synthesis of 13C-labeled amino acids with Potassium cyanide-13C as a precursor
Application Note: High-Yield Synthesis of [1-13C]-Amino Acids via Potassium Cyanide-13C
Abstract & Strategic Value
The incorporation of stable isotopes into amino acids is a cornerstone of modern structural biology and metabolic flux analysis. [1-13C]-labeled amino acids are critical for backbone assignment in multidimensional NMR (e.g., HN(CO)CA experiments) and for tracking metabolic decarboxylation pathways.
This guide details the synthesis of [1-13C]-amino acids using This compound (K
Why Bucherer-Bergs?
-
Isotope Economy: The intermediate hydantoins crystallize readily, allowing for the recovery of high-purity
C-labeled intermediates without chromatographic losses. -
Atom Efficiency: The reaction is robust for aliphatic and aromatic ketones/aldehydes, maximizing the conversion of the expensive K
CN precursor.
Critical Safety Protocol: Handling K CN
WARNING: CYANIDE HAZARD this compound is chemically identical to natural KCN in toxicity. It is a potent inhibitor of cytochrome c oxidase.
-
pH Control: Never allow K
CN to contact acid. Reaction mixtures must be kept basic (pH > 10) until the cyanide is fully consumed or destroyed. Acidification releases lethal Hngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted"> CN gas.[1] -
Trapping: All reaction vents must pass through a scrubber containing 10% NaOH + Bleach (NaOCl) to neutralize any escaping cyanide gas.
-
Antidote: An amyl nitrite/sodium thiosulfate kit must be physically present on the benchtop during synthesis.
Chemical Strategy & Workflow
The synthesis follows a three-stage "Generate-Protect-Resolve" strategy:
-
Carbon Skeleton Assembly: Formation of the [4-13C]-hydantoin ring using the carbonyl substrate and K
CN. -
Hydrolysis: Ring opening to yield the racemic [1-13C]-amino acid.
-
Optical Resolution: Enzymatic separation to yield the bioactive L-enantiomer.
Visual Workflow: Bucherer-Bergs to L-Amino Acid
Caption: Figure 1. Complete synthetic pathway from carbonyl precursor to enantiopure [1-13C]-amino acid via the Bucherer-Bergs hydantoin intermediate.
Detailed Experimental Protocols
Protocol A: Synthesis of [4-13C]-Hydantoin Intermediate
Targeting: [1-13C]-Valine (Example)
Precursors: Isobutyraldehyde, K
Reagents:
-
This compound (99 atom% 13C)
-
Ammonium Carbonate (Excess)[2]
-
Isobutyraldehyde (Slight excess)
-
Solvent: 50% Ethanol/Water
Step-by-Step:
-
Stoichiometry Setup: Unlike standard organic synthesis where cyanide is used in excess, here K
CN is the limiting reagent (1.0 eq). Use 1.2 eq of aldehyde and 3.0 eq of ammonium carbonate. This ensures all expensive isotope is consumed. -
Dissolution: In a pressure tube or round-bottom flask, dissolve 10 mmol K
CN and 30 mmol (NH ) CO in 20 mL of 1:1 EtOH/H O. -
Addition: Add 12 mmol Isobutyraldehyde slowly.
-
Reaction: Seal the vessel and heat to 60°C for 4–6 hours. The solution will initially be clear and may turn slightly yellow.
-
Isolation:
-
Cool the mixture to 0°C.
-
Concentrate the solution to 50% volume under reduced pressure (trap the distillate in bleach solution!).
-
Adjust pH to ~6-7 with dilute HCl carefully (in a hood!).
-
The [4-13C]-5-isopropylhydantoin will precipitate as white crystals.
-
Filter, wash with cold water, and dry.
-
Yield Expectation: 80–90% based on K
CN.
-
Protocol B: Hydrolysis to DL-[1-13C]-Valine
-
Suspend the labeled hydantoin in 3M NaOH (or saturated Ba(OH)
for easier salt removal). -
Reflux at 150°C (autoclave or sealed steel bomb) for 12–24 hours. Hydantoins are stable; rigorous conditions are required to open the ring.
-
Workup:
-
If using Ba(OH)
: Add stoichiometric H SO to precipitate BaSO . Filter. -
If using NaOH: Pass through a cation exchange resin (Dowex 50W) to remove Na
and elute the amino acid with NH OH.
-
-
Lyophilize to obtain the crude DL-[1-13C]-Valine.
Protocol C: Enzymatic Resolution (The "Green" Finish)
To obtain the pure L-isomer required for biological applications.
-
Acetylation: Treat the DL-amino acid with Acetic Anhydride in glacial acetic acid to form N-Acetyl-DL-[1-13C]-Valine.
-
Enzymatic Digest:
-
Dissolve N-Acetyl-DL-AA in water.
-
Adjust pH to 7.5 with LiOH or NH
OH. -
Add Acylase I (Aspergillus melleus or Hog Kidney grade).
-
Incubate at 37°C for 24–48 hours.
-
-
Separation:
-
Acidify to pH 5.
-
Pass through cation exchange resin.
-
Eluate: The free L-[1-13C]-Valine binds to the resin (elute with NH
). -
Flow-through: The unreacted N-Acetyl-D-Valine passes through.
-
-
Recycling (Optional): The D-isomer can be racemized using acetic anhydride/heat and recycled into the process to improve total yield.
Quality Control & Data Analysis
Validation Table
| Analytical Method | Observation | Purpose |
| 1H-NMR (D2O) | Doublet at | Confirms 13C incorporation at C-1. |
| 13C-NMR | Enhanced singlet at ~175 ppm (COOH) | Verifies labeling position. |
| Mass Spectrometry | M+1 peak intensity >99% | Calculates isotopic enrichment. |
| Chiral HPLC | Single peak (Crownpak CR(+) column) | Confirms enantiomeric purity (>99% ee). |
Troubleshooting Guide
-
Low Yield in Step 1: Ensure the aldehyde is fresh (distilled). Old aldehydes contain carboxylic acids which deactivate the cyanide.
-
Incomplete Hydrolysis: Hydantoins with bulky side chains (e.g., Leucine/Isoleucine) require higher temperatures (160°C+).
-
Racemization: Avoid strong base at high temperatures after the resolution step.
References
-
Bucherer-Bergs Reaction Mechanism & History
- Ware, E. (1950). "The Chemistry of the Hydantoins." Chemical Reviews.
-
Enzym
- Chibata, I., et al. (1976). "Resolution of Amino Acids by Acylase." Methods in Enzymology.
-
Synthesis of Isotopically Labeled Amino Acids
- Cambridge Isotope Laboratories.
-
Safety D
- Fisher Scientific. "SDS: Potassium Cyanide."
-
Strecker vs. Bucherer-Bergs in Labeled Synthesis
- Aurelio, L., et al. (2003). "Synthetic preparation of N-methyl-alpha-amino acids." Chemical Reviews.
Sources
Procedure for introducing a 13C label into a molecule using KCN
Application Note & Protocol
Topic: Procedure for Introducing a ¹³C Label into a Molecule Using Potassium Cyanide (K¹³CN)
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Power of Carbon-13 Labeling with K¹³CN
Stable isotope labeling is a powerful and indispensable technique in modern chemical and biological research.[1][2] By replacing a specific atom in a molecule with its heavier, non-radioactive isotope, researchers can trace the molecule's journey through complex systems. Carbon-13 (¹³C) is a favored isotope for this purpose due to carbon's central role in the backbone of organic molecules.[3] The introduction of a ¹³C label creates a chemically identical molecule with a distinct mass, enabling precise tracking and quantification without altering the system's biological or chemical properties.[2]
Potassium ¹³C-cyanide (K¹³CN) is a versatile and highly valuable reagent for introducing a single ¹³C atom into a molecular framework.[4] Its utility stems from the cyanide anion's effectiveness as a nucleophile, allowing for the straightforward formation of ¹³C-labeled nitriles. These nitriles are stable intermediates that can be further transformed into a variety of important functional groups, including carboxylic acids, amides, and amines.[4][5]
The primary applications of molecules labeled using K¹³CN include:
-
Mechanistic Studies: Elucidating complex reaction pathways by tracking the fate of the labeled carbon atom.[6]
-
Metabolic Flux Analysis: Following the transformation of ¹³C-labeled substrates through metabolic pathways to understand cellular physiology.[7][8][9]
-
Quantitative Mass Spectrometry: Using the labeled compound as an internal standard for highly accurate quantification of its unlabeled analogue in complex biological matrices like blood.[1][6]
-
NMR Spectroscopy: Leveraging the NMR-active ¹³C nucleus to probe molecular structure and dynamics, where the enriched signal provides a clear spectroscopic marker.[6][7][10]
This guide provides a comprehensive overview of the scientific principles, a detailed experimental protocol, critical safety procedures, and analytical methods for successfully incorporating a ¹³C label using K¹³CN.
Scientific Principles & Reaction Mechanisms
The introduction of a ¹³C-nitrile group (–¹³CN) is most commonly achieved via nucleophilic substitution reactions, where the ¹³CN⁻ anion displaces a leaving group on an organic substrate.
Primary Mechanism: Nucleophilic Substitution (Sₙ2)
The most frequent application involves the reaction of K¹³CN with primary or secondary alkyl halides (R-X, where X = Cl, Br, I). The cyanide anion acts as a potent nucleophile, attacking the electrophilic carbon atom bearing the halogen.[11] This reaction typically proceeds via an Sₙ2 (Substitution, Nucleophilic, bimolecular) mechanism, which is a single, concerted step.[12]
Key characteristics of this reaction are:
-
Substrate: Works best with primary and secondary alkyl halides. Tertiary halides are prone to elimination reactions.
-
Solvent: The reaction is performed in an anhydrous polar aprotic solvent, such as ethanol, to dissolve the K¹³CN and avoid the presence of water, which could lead to the formation of unwanted alcohol byproducts.[11][12]
-
Conditions: Heating under reflux is typically required to provide the necessary activation energy and ensure the reaction proceeds to completion without loss of volatile reagents.[12]
The resulting ¹³C-labeled nitrile extends the carbon chain by one atom, which must be accounted for when naming the product.[12]
Caption: General Sₙ2 mechanism for ¹³C-labeling using K¹³CN.
Other Mechanisms: Cyanohydrin Formation
K¹³CN can also be used in nucleophilic addition reactions with aldehydes and ketones to form ¹³C-labeled cyanohydrins.[13][14] This reaction involves the in-situ generation of hydrogen cyanide (H¹³CN) by adding a strong acid to the K¹³CN solution in the presence of the carbonyl compound.[14] This procedure is extremely hazardous due to the production of highly toxic H¹³CN gas and must only be performed by experienced personnel with specialized equipment.
CRITICAL SAFETY PROTOCOLS: Handling Potassium Cyanide
WARNING: Potassium cyanide is a highly toxic substance that can be fatal if ingested, inhaled, or absorbed through the skin.[4][15][16] Exposure to even small amounts (50-150 mg) can cause immediate collapse and death.[15][16] All work with KCN and its solutions must be performed under the strictest safety protocols.
-
Engineering Controls: All handling of solid K¹³CN and all reactions involving it must be conducted within a properly certified chemical fume hood to prevent inhalation of dust or potential hydrogen cyanide gas.[15][16][17]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear two pairs of nitrile gloves for protection.[17] Check gloves for any tears or holes before use.
-
Eye Protection: Chemical splash goggles and a full-face shield are mandatory to protect the eyes, nose, and mouth from splashes.[16][18]
-
Body Protection: A lab coat, long pants, and closed-toe shoes are required.[17]
-
-
Incompatible Chemicals: NEVER allow K¹³CN to come into contact with acids.[15][18] The reaction produces highly toxic and flammable hydrogen cyanide (HCN) gas.[15] Store K¹³CN in a cool, dry, secure location, segregated from all acids.[15][16]
-
Emergency Preparedness:
-
Know the location and proper use of the safety shower and eyewash station.
-
Never work alone when using cyanide.[18] Ensure at least one other person is present in the lab.
-
Have a cyanide-specific antidote kit available and ensure personnel are trained in its administration. Consult with your institution's Environmental Health & Safety (EHS) department for specific requirements.[19]
-
-
Waste Disposal: All K¹³CN-contaminated waste (glassware, gloves, absorbent materials, reaction residues) is considered acute hazardous waste.[15][18] It must be collected in a clearly labeled, sealed container with secondary containment and disposed of through your institution's hazardous waste management program.[15][19] Do not attempt to neutralize cyanide waste unless you are specifically trained and equipped for the procedure, which typically involves oxidation with bleach under alkaline conditions.[18]
Caption: Critical safety workflow for handling K¹³CN.
Detailed Experimental Protocol: Synthesis of [1-¹³C]-Butanenitrile
This protocol describes the synthesis of [1-¹³C]-butanenitrile from 1-bromopropane as a representative example of nucleophilic substitution.
Materials & Reagents:
-
Potassium Cyanide (¹³C, 99%): K¹³CN (FW: 66.11 g/mol )[4]
-
1-Bromopropane (FW: 123.00 g/mol )
-
Anhydrous Ethanol (200 proof)
-
Diethyl Ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, and other standard glassware.
Procedure:
-
Reaction Setup:
-
Assemble a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is dry.
-
Causality: Dry glassware is essential to prevent the reaction of KCN with water, which could produce unwanted byproducts and the hazardous HCN gas.[12][15]
-
In the fume hood, carefully weigh 1.32 g (20.0 mmol) of K¹³CN and add it to the flask.
-
Add 40 mL of anhydrous ethanol to the flask. Stir the mixture to form a suspension.
-
-
Addition of Substrate:
-
Measure 2.46 g (2.0 mL, 20.0 mmol) of 1-bromopropane.
-
Add the 1-bromopropane to the K¹³CN suspension in the flask.
-
-
Reaction:
-
Heat the reaction mixture to reflux (approximately 80°C) using a heating mantle.
-
Maintain the reflux with vigorous stirring for 4-6 hours.
-
Causality: Heating under reflux ensures the reaction proceeds at a reasonable rate while preventing the loss of the volatile 1-bromopropane and ethanol solvent.[12]
-
The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the starting material (1-bromopropane).
-
-
Workup and Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the mixture to remove the insoluble potassium bromide (KBr) precipitate. Wash the precipitate with a small amount of diethyl ether.
-
Combine the filtrate and the ether washings.
-
Remove the bulk of the ethanol and ether using a rotary evaporator.
-
Causality: This step isolates the crude product from the inorganic salt byproduct and the high-boiling solvent.
-
Add 50 mL of water and 50 mL of diethyl ether to the remaining residue in a separatory funnel. Shake and separate the layers. The product will be in the ether layer.
-
Wash the organic layer twice with 25 mL of water to remove any remaining ethanol and KCN.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and remove the diethyl ether by rotary evaporation to yield the crude [1-¹³C]-butanenitrile.
-
-
Purification:
-
The crude product can be purified by fractional distillation if necessary. [1-¹³C]-Butanenitrile has a boiling point of approximately 117°C.
-
Causality: Purification is critical to remove any unreacted starting material or side products before analytical characterization and subsequent use.
-
Caption: Experimental workflow for ¹³C-nitrile synthesis.
Characterization and Quality Control
Confirming the successful incorporation of the ¹³C label and determining its isotopic purity are essential. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary analytical techniques for this purpose.[6][20]
¹³C NMR Spectroscopy: This is the most direct method to verify the position of the label.[7] Due to the low natural abundance of ¹³C (1.1%), the signal for the enriched carbon atom will be exceptionally intense compared to the other carbon signals in the molecule.[6][21] For [1-¹³C]-butanenitrile, a very strong signal would be expected in the nitrile region of the spectrum (approx. 115-125 ppm).
Mass Spectrometry (MS): MS determines the mass-to-charge ratio (m/z) of the molecule, allowing for the confirmation of label incorporation and the calculation of isotopic enrichment.[20][22] The ¹³C-labeled molecule will have a mass that is one unit higher (M+1) than its unlabeled counterpart. By comparing the relative intensities of the ion peaks corresponding to the labeled (M+1) and unlabeled (M) molecules, the percentage of isotopic enrichment can be accurately determined.[20]
| Analytical Technique | Parameter Measured | Expected Result for [1-¹³C]-Butanenitrile | Interpretation |
| ¹³C NMR | Chemical Shift (δ) | Highly intense signal at ~120 ppm. | Confirms the ¹³C label is in the nitrile carbon position. |
| ¹H NMR | Coupling Constants | Protons on C2 will show coupling to ¹³C. | Confirms connectivity to the labeled carbon. |
| Mass Spectrometry (GC-MS/LC-MS) | Mass-to-Charge (m/z) | A molecular ion peak at M+1 (e.g., 70 m/z for C₄H₇N). | Confirms the incorporation of a single ¹³C atom. |
| Mass Spectrometry (GC-MS/LC-MS) | Isotopic Distribution | Ratio of ion intensities (M+1 vs. M). | Quantifies the isotopic enrichment (e.g., 99% ¹³C).[20] |
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive starting material (alkyl halide).2. Insufficient reaction time or temperature.3. K¹³CN not fully dissolved/suspended.4. Wet solvent or glassware. | 1. Check the purity of the alkyl halide.2. Increase reflux time and ensure the temperature is adequate.3. Use a finer powder of K¹³CN or a phase-transfer catalyst.4. Ensure all solvents and glassware are scrupulously dried. |
| Formation of Alcohol Byproduct | Presence of water in the reaction mixture.[12] | Use anhydrous ethanol and ensure all glassware is thoroughly dried before use. |
| Incomplete Reaction | Poor reactivity of the alkyl halide (e.g., secondary halide). | Increase reaction time and/or temperature. Consider changing the solvent to a higher-boiling polar aprotic solvent like DMSO. |
| Low Isotopic Enrichment | Contamination with unlabeled KCN or starting material. | Ensure high-purity (e.g., 99 atom % ¹³C) K¹³CN is used. Purify the final product thoroughly to remove any unlabeled starting material. |
References
-
RSC Publishing. 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system. [Link]
-
National Research Council. Laboratory Chemical Safety Summary: Sodium Cyanide and Potassium Cyanide. [Link]
-
PubMed. Determination of the enrichment of isotopically labelled molecules by mass spectrometry. [Link]
-
ResearchGate. Determination of the enrichment of isotopically labelled molecules by mass spectrometry | Request PDF. [Link]
-
Purdue University. Potassium Cyanide Safety Information. [Link]
-
Studio Q Photography. KCN - Potassium Cyanide Handling. [Link]
-
SLAC National Accelerator Laboratory. Potassium Cyanide Safe Handling Guideline. [Link]
-
Frontiers. An overview of methods using 13C for improved compound identification in metabolomics and natural products. [Link]
-
PubMed. Straightforward preparation of labeled potassium cyanate by ozonation and application to the synthesis of [13C] or [14C]ureidocarboxylic acids. [Link]
-
NIH. Multiple isotopic labels for quantitative mass spectrometry. [Link]
-
Cerno Bioscience. Isotope Labeling. [Link]
-
ACS Publications. NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. [Link]
-
MIT EHS. Laboratory Use of Cyanide Salts Safety Guidelines. [Link]
-
Compound Interest. Analytical Chemistry – A Guide to 13-C Nuclear Magnetic Resonance (NMR). [Link]
-
ACS Publications. Cyanohydrin synthesis: studies with carbon-13-labeled cyanide. [Link]
-
RSC Publishing. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. [Link]
-
ChemRxiv. Late-Stage Carbon Isotope Exchange of Aryl Nitriles through Ni-Catalyzed C–CN Bond Activation. [Link]
-
INIS-IAEA. Nitrile isotope exchange reactions: applications in carbon-14 radiolabeling of pharmaceuticals. [Link]
-
YouTube. Metabolic Pathway Confirmation & Discovery By 13C-Labeling l Protocol Preview. [Link]
-
ResearchGate. Synthesis, 13C NMR, and UV spectroscopic study of 13C-labeled nitrile N-oxide | Request PDF. [Link]
-
OSTI.GOV. Preparation and Characterization of Group 13 Cyanides. [Link]
-
NIH. A roadmap for interpreting 13C metabolite labeling patterns from cells. [Link]
-
Reaction Mechanism Notes. Halogenoalkanes | Nucleophilic Substitution (with :CN-). [Link]
-
Chemguide. Nucleophilic substitution - halogenoalkanes and cyanide ions. [Link]
-
PubMed. Synthesis of carbon-13-labeled tetradecanoic acids. [Link]
-
Organic Syntheses. Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. [Link]
-
Organic Syntheses. Hydrogen cyanide. [Link]
- Google Patents.
-
ResearchGate. Generation of Hydrogen Cyanide from the Reaction of Oxyma (Ethyl Cyano(hydroxyimino)acetate) and DIC (Diisopropylcarbodiimide). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Isotope Labeling - Cerno Bioscience [cernobioscience.com]
- 3. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]
- 4. isotope.com [isotope.com]
- 5. Synthesis of carbon-13-labeled tetradecanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potassium Cyanide-13C,15N Isotope Labeled Reagent [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. chemistrystudent.com [chemistrystudent.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. pubs.acs.org [pubs.acs.org]
- 14. US4517132A - Process for preparation of cyanohydrins - Google Patents [patents.google.com]
- 15. geneseo.edu [geneseo.edu]
- 16. ehs-apps.mit.edu [ehs-apps.mit.edu]
- 17. purdue.edu [purdue.edu]
- 18. KCN - Potassium Cyanide Handling — Studio Q Photography [studioq.com]
- 19. www-group.slac.stanford.edu [www-group.slac.stanford.edu]
- 20. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. compoundchem.com [compoundchem.com]
- 22. researchgate.net [researchgate.net]
Probing Protein Landscapes: A Detailed Guide to Investigating Structure and Dynamics with Potassium Cyanide-¹³C
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for utilizing Potassium cyanide-¹³C (K¹³CN) as a powerful tool for investigating protein structure, dynamics, and interactions through Nuclear Magnetic Resonance (NMR) spectroscopy. By moving beyond theoretical discussions, this document offers practical, field-proven insights into the application of ¹³C-cyanide labeling, enabling the exploration of complex biological systems at an atomic level.
Introduction: The Strategic Advantage of the Cyanide-¹³C Probe
In the quest to understand the intricate relationship between protein structure and function, site-specific isotopic labeling has emerged as an indispensable technique. The introduction of a ¹³C-labeled probe at a specific location within a protein allows for the selective observation of that site using NMR spectroscopy, effectively filtering out the overwhelming background signals from the rest of the macromolecule.[1][2] Potassium cyanide-¹³C offers a unique and versatile approach for this purpose.
The ¹³C nucleus possesses a nuclear spin of ½, making it NMR-active. However, its low natural abundance (~1.1%) necessitates isotopic enrichment for most protein NMR applications.[1][3] The cyanide ion (CN⁻), when labeled with ¹³C, can be introduced into proteins in two primary ways: as a non-covalent ligand to metalloproteins, particularly heme-containing proteins, or as a covalent modifier of specific amino acid residues. This guide will focus on the latter, a powerful strategy for probing a wide range of protein systems.
The compact size of the cyanide group minimizes perturbations to the native protein structure, while its unique chemical properties and the distinctive chemical shift of the ¹³C-labeled carbon provide a sensitive handle to report on the local environment, conformational changes, and ligand binding events.
Foundational Principles: Why ¹³C-Cyanide is a Superior Probe
The utility of ¹³C-cyanide as an NMR probe is rooted in several key principles:
-
Spectral Simplicity and Resolution: By introducing a ¹³C label at a specific site, you create a unique spectral window. This dramatically simplifies complex NMR spectra, allowing for the unambiguous assignment and analysis of signals from the region of interest, even in large proteins.[1]
-
Sensitivity to the Local Environment: The ¹³C chemical shift is exquisitely sensitive to its electronic environment.[4][5] Changes in protein conformation, hydrogen bonding, solvent accessibility, and the binding of ligands will induce measurable changes in the ¹³C chemical shift of the cyanide probe, providing rich information about protein dynamics and interactions.[6][7]
-
Minimal Perturbation: The small size of the cyano group, when introduced via covalent modification of residues like cysteine, is less likely to cause significant structural or functional perturbations compared to larger labeling reagents. This is a critical consideration for maintaining the biological relevance of the study.
-
Versatility in Application: ¹³C-cyanide labeling can be employed to study a diverse array of biological questions, including:
-
Enzyme kinetics and mechanism: By placing a probe near the active site, one can monitor conformational changes that occur during the catalytic cycle.[8]
-
Protein-ligand interactions: Observing changes in the ¹³C-cyanide signal upon titration with a ligand can provide information on binding affinity and the location of the binding site.
-
Protein folding and stability: The probe can report on the local environment in different folding states of a protein.
-
Allosteric regulation: Probes placed at allosteric sites can reveal the structural communication pathways within a protein.
-
Experimental Workflow: From Labeling to Data Acquisition
The successful application of ¹³C-cyanide labeling hinges on a well-executed experimental workflow. This section provides a detailed, step-by-step guide for the covalent modification of cysteine residues, a common and effective strategy.
Diagram of the Experimental Workflow:
Sources
- 1. wissen.science-and-fun.de [wissen.science-and-fun.de]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Frontiers | Covalent Chemical Tools for Profiling Post-Translational Modifications [frontiersin.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Site-selective 13C labeling of proteins using erythrose - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 13C NMR of cyanylated flavodoxin from Megasphaera elsdenii and of thiocyanate model compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Studying enzyme mechanism by 13C nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low incorporation of 13C from Potassium cyanide-13C
Technical Support Center: Potassium Cyanide-13C ( )
Troubleshooting Guide for Isotopic Labeling & Cyanation
Ticket Type: Technical Inquiry | Priority: High (Isotope Cost Sensitivity) Subject: Optimizing Incorporation Rates of 13C-Cyanide in Synthetic Workflows
Introduction: The Economics of the Atom
Welcome to the Technical Support Center. We understand that working with this compound (
This guide addresses the three most common failure modes in 13C-cyanation:
-
Phase Transfer Failure (Aliphatic substrates)
-
Catalyst Poisoning (Aromatic/Transition-metal substrates)
-
Fugitive Emission (Loss of
as volatile )
Module 1: Aliphatic Substrates ( Reactions)
Symptom: Unreacted starting material (alkyl halide) remains;
The Root Cause: The "Naked" Anion Problem
Potassium cyanide is an ionic lattice. Organic substrates (alkyl halides) are non-polar. They do not mix. In standard organic solvents (DCM, Toluene),
The Solution: Phase Transfer Catalysis (PTC)
To maximize incorporation, you must transport the
Recommended Protocol: The "Purple" Crown
Use 18-Crown-6 ether. It specifically chelates the Potassium (
Optimized Workflow:
-
Solvent: Acetonitrile (MeCN) or Toluene (avoid alcohols).
-
Catalyst: Add 5–10 mol% 18-Crown-6 .
-
Stoichiometry: Use 1.1 eq of
(slight excess ensures kinetics without waste). -
Temperature: Reflux is often required.
Visualizing the Mechanism (Graphviz):
Caption: 18-Crown-6 acts as a shuttle, pulling 13CN into the organic phase and activating it for reaction.
Module 2: Aromatic Substrates (Palladium Catalysis)
Symptom: The reaction stalls immediately. No product is formed, or yield is <10%. Context: Synthesis of Aryl Nitriles (e.g., drug cores) using Pd(0) or Ni(0).
The Root Cause: Catalyst Poisoning
This is the paradox of cyanation. You need cyanide to react, but free cyanide (
-
If
is too high, it binds irreversibly to the Palladium center. -
This forms a stable
species. -
The catalytic cycle shuts down because the metal can no longer perform oxidative addition with the aryl halide.
The Solution: The "Slow Release" Strategy
You must keep the concentration of free cyanide low, while maintaining a reservoir of available cyanide.
Option A: The Zinc Transmetallation (Recommended)
Convert your
Protocol:
-
Mix
(2.0 eq) with (1.0 eq) in the reaction vessel. -
Stir for 15 mins to generate
in situ. -
Add Aryl Halide, Pd catalyst (e.g.,
), and Ligand (e.g., dppf or Xantphos). -
Heat to 80–100°C.
Option B: Direct K13CN Usage (Requires Specific Ligands)
If you must use
-
Ligand: Xantphos or 1,5-bis(diphenylphosphino)pentane .
-
Additive: TMEDA (1 equiv) can help stabilize the intermediate.
Comparison of Methods:
| Feature | Direct K13CN | In-Situ Zn(13CN)2 |
| Risk of Poisoning | High | Low |
| Reaction Rate | Fast (if it works) | Controlled/Steady |
| Toxicity Handling | Standard | High (Zn salts are toxic) |
| Success Rate | Moderate | Very High |
Module 3: The "Phantom" Loss (HCN Volatility)
Symptom: Good chemical conversion, but low mass balance of 13C. The label has "vanished."
The Root Cause: Acidification
The
The Solution: The "Alkaline Lock"
You must maintain a basic environment from start to finish.
Critical Checkpoints:
-
Reaction pH: Ensure a base (e.g.,
or ) is present if the reaction generates acid (e.g., HCl byproduct from alkyl chlorides). -
Quenching: NEVER quench a cyanide reaction with acid. Quench with dilute NaOH or bleach (if destroying excess).
-
Workup: When partitioning between water and organic solvent, ensure the aqueous layer is pH > 11 . This keeps unreacted
trapped in the water (as salt) and prevents formation.
Troubleshooting Decision Tree
Caption: Diagnostic flow for identifying the point of failure in 13C-cyanation.
References
-
Phase Transfer C
-
Palladium Catalyzed Cyan
-
HCN Safety and Vol
- Title: Liquid Hydrogen Cyanide Polymeris
- Source: IChemE (Symposium Series)
-
URL:[Link]
-
Nucleophilic Substitution Protocols
Sources
Technical Support Center: Optimizing Nucleophilic Addition of ¹³C-Cyanide
As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals working with the nucleophilic addition of ¹³C-labeled cyanide. The following troubleshooting guides and FAQs are designed to address common challenges and provide a framework for optimizing your reaction conditions, ensuring both success and safety in this critical isotopic labeling technique.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format. Each problem is followed by potential causes and actionable solutions grounded in chemical principles.
Issue 1: Low or No Product Yield
Question: My reaction shows very low conversion to the desired ¹³C-cyanohydrin. What are the likely causes and how can I improve the yield?
Potential Causes & Recommended Solutions
| Potential Cause | Scientific Rationale & Recommended Solution |
| Insufficient Nucleophilicity of Cyanide | The cyanide ion (¹³CN⁻) is the active nucleophile. If using hydrogen cyanide (H¹³CN), which is a weak acid (pKa ≈ 9.2), the concentration of the nucleophilic anion may be too low.[1][2] Solution: The reaction is often base-catalyzed. Add a sub-stoichiometric amount of a base (e.g., a catalytic amount of NaOH or an amine) to generate the ¹³CN⁻ ion. Alternatively, use a cyanide salt like potassium cyanide (K¹³CN) or sodium cyanide (Na¹³CN) with a proton source, or switch to a more reactive cyanide source like trimethylsilyl cyanide (TMS¹³CN).[1] |
| Unfavorable Reaction Equilibrium | Cyanohydrin formation is a reversible reaction.[2][3] For sterically hindered ketones or electron-rich aromatic aldehydes, the equilibrium may lie towards the starting materials. Solution: To drive the equilibrium towards the product, consider running the reaction at a lower temperature.[4] Using a slight excess of the cyanide reagent can also shift the equilibrium. If possible, trapping the cyanohydrin product as it forms (e.g., by silylation) can prevent the reverse reaction. |
| Steric Hindrance | The electrophilic carbonyl carbon is sterically shielded, preventing the approach of the cyanide nucleophile. This is particularly common with bulky ketones. For example, cyclohexanone forms a cyanohydrin in good yield, but the highly substituted 2,2,6-trimethylcyclohexanone does not.[5] Solution: Increase the reaction temperature to overcome the activation barrier, although this may negatively impact the equilibrium. Using a less sterically demanding cyanide source, such as TMS¹³CN with a Lewis acid catalyst (e.g., ZnI₂ or a lanthanide triflate), can enhance the electrophilicity of the carbonyl carbon and may facilitate the reaction. |
| Poor Reagent Quality or Decomposition | Cyanide salts can be hygroscopic and may degrade over time. The aldehyde or ketone starting material may have oxidized or polymerized. Solution: Use freshly opened or properly stored reagents. Purify the aldehyde or ketone starting material immediately before use (e.g., by distillation or filtration through a plug of silica/alumina) to remove acidic impurities or polymers. |
Issue 2: Formation of Significant Side Products
Question: My reaction is producing significant impurities alongside my target compound. How can I identify and minimize them?
Potential Causes & Recommended Solutions
| Potential Cause | Scientific Rationale & Recommended Solution |
| Benzoin Condensation | With aromatic aldehydes, the cyanide ion can catalyze a competing benzoin condensation, leading to the formation of an α-hydroxy ketone dimer.[6] Solution: This side reaction is often favored at higher cyanide concentrations and in certain solvents. Lower the concentration of free cyanide ions by using TMS¹³CN or by slowly adding the cyanide salt. Running the reaction at lower temperatures can also suppress this pathway. |
| Aldol or Polymerization Reactions | Enolizable aldehydes and ketones can undergo base-catalyzed aldol condensation or polymerization, especially under strongly basic conditions. Solution: Avoid using strong, stoichiometric bases. If base catalysis is required, use a weak, non-nucleophilic base or a catalytic amount of a stronger base. Maintaining a controlled, slightly acidic pH (around 4-5) can provide enough free cyanide for the reaction without promoting extensive side reactions.[7] |
| Hydrolysis of Product | In the presence of strong acid or base during workup, the nitrile group of the cyanohydrin can be hydrolyzed to a carboxylic acid or amide. Solution: Employ a neutral or mildly acidic/basic workup procedure. Quench the reaction by pouring it into a buffered aqueous solution. Extract the product into an organic solvent and wash carefully. |
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for addressing common issues in ¹³C-cyanation reactions.
Caption: A logical workflow for troubleshooting low-yield ¹³C-cyanation reactions.
Frequently Asked Questions (FAQs)
Q1: Which ¹³C-cyanide source should I use?
The choice of cyanide source is critical and depends on your substrate and desired reaction conditions.
-
Potassium/Sodium ¹³C-Cyanide (K¹³CN/Na¹³CN): These are inexpensive and common sources. They require a proton source (like HCN generated in situ from adding acid, or an alcohol) to form the cyanohydrin.[1] The reaction is typically run under slightly acidic or basic conditions.[7]
-
Trimethylsilyl ¹³C-Cyanide (TMS¹³CN): This is a versatile and often preferred reagent for modern synthesis.[1] It is less basic, more soluble in organic solvents, and can react under neutral or Lewis acidic conditions. It initially forms a silylated cyanohydrin, which is often more stable and can be deprotected during workup. It is particularly effective for sensitive or sterically hindered substrates.[8]
-
Hydrogen ¹³C-Cyanide (H¹³CN): Due to its extreme toxicity and volatility, H¹³CN is rarely used directly.[7] It is typically generated in situ from a cyanide salt and acid.[1][7]
Q2: How does pH affect the reaction?
The reaction rate is highly pH-dependent. The optimal pH is a balance:
-
Too high (basic): While high pH increases the concentration of the nucleophilic ¹³CN⁻, it can also promote unwanted side reactions like aldol condensations or polymerization of the starting material.[7]
-
Too low (acidic): Low pH protonates the cyanide ion, forming non-nucleophilic H¹³CN, which slows or stops the reaction.[2] For reactions using alkali metal cyanides, a pH of 4-5 is often optimal to have a sufficient concentration of both the cyanide ion and the protonated species needed for the final step.[7][9]
Q3: What are the best solvents and temperatures for this reaction?
-
Solvents: The choice of solvent is important. If using cyanide salts, a solvent that can dissolve them is necessary. Ethanol is a common choice, but care must be taken as water content can lead to substitution by hydroxide ions.[10] For TMSCN, aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are common.
-
Temperature: Temperature affects both the rate and the equilibrium. For simple aldehydes and unhindered ketones, reactions can often be run at room temperature or below (0 °C) to favor product formation.[11] For more challenging, sterically hindered substrates, heating may be required to increase the reaction rate, but this can shift the equilibrium back to the starting materials.
Q4: How can I monitor the reaction progress?
The reaction can be monitored by standard techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. When using ¹³C-labeled cyanide, ¹³C-NMR is particularly powerful. The disappearance of the starting material carbonyl signal and the appearance of a new quaternary carbon signal (for the cyanohydrin) and the distinct nitrile signal can be tracked.
Q5: What are the critical safety precautions for working with ¹³C-cyanide?
ALL CYANIDE COMPOUNDS ARE EXTREMELY TOXIC. Ingestion, inhalation, or skin contact can be fatal.[12]
-
Engineering Controls: Always handle all cyanide reagents (solids, liquids, and solutions) in a certified, well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves (check for compatibility and change them frequently).
-
Acid Incompatibility: NEVER mix cyanide salts with acid outside of the controlled reaction setup. Acidification generates highly toxic hydrogen cyanide gas.[12]
-
Waste Disposal & Quenching: All cyanide-containing waste must be quenched before disposal according to your institution's safety protocols. A common method is to treat the waste with an alkaline solution of sodium hypochlorite (bleach) or hydrogen peroxide to oxidize the cyanide to the much less toxic cyanate ion.
General Experimental Protocol
This protocol provides a general method for the ¹³C-cyanation of an aldehyde using TMS¹³CN, which is broadly applicable and avoids the direct handling of H¹³CN.
¹³C-Cyanohydrin Synthesis via TMS¹³CN Addition
-
Reaction Setup:
-
To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the aldehyde (1.0 eq) and a suitable anhydrous solvent (e.g., DCM, 0.2 M).
-
Cool the solution to 0 °C using an ice-water bath.
-
-
Addition of Reagents:
-
Add trimethylsilyl ¹³C-cyanide (TMS¹³CN) (1.1 - 1.5 eq) dropwise to the stirred solution.
-
(Optional) For less reactive substrates, add a catalytic amount of a Lewis acid (e.g., ZnI₂, 0.1 eq) or a phase-transfer catalyst with K¹³CN.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at 0 °C or room temperature.
-
Monitor the consumption of the starting material by TLC or GC. The reaction is typically complete within 1-12 hours.
-
-
Workup & Deprotection:
-
Once the reaction is complete, cool the mixture to 0 °C.
-
Slowly add 1 M hydrochloric acid (HCl). This step protonates the intermediate alkoxide and hydrolyzes the silyl ether to reveal the cyanohydrin. Caution: This step may generate some H¹³CN gas. Perform in the fume hood.
-
Stir vigorously for 30-60 minutes.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3x).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the solvent in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure ¹³C-labeled cyanohydrin.
-
Reaction Mechanism Diagram
The following diagram illustrates the fundamental mechanism for the nucleophilic addition of cyanide to a carbonyl group.
Caption: Mechanism of ¹³C-cyanohydrin formation.
References
-
Chemguide. (n.d.). Nucleophilic substitution - halogenoalkanes and cyanide ions. Retrieved February 11, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (cyanation). Retrieved February 11, 2026, from [Link]
-
Master Organic Chemistry. (2026, January 9). Functional Groups In Organic Chemistry. Retrieved February 11, 2026, from [Link]
-
Platt, P. (2025, June 23). Reactions of Aldehydes & Ketones With HCN. Save My Exams. Retrieved February 11, 2026, from [Link]
-
Chemistry LibreTexts. (2025, January 19). 19.6: Nucleophilic Addition of HCN - Cyanohydrin Formation. Retrieved February 11, 2026, from [Link]
-
Wikipedia. (n.d.). Cyanide. Retrieved February 11, 2026, from [Link]
-
NC State University Libraries. (n.d.). 10.6 Nucleophilic Addition of HCN: Cyanohydrin Formation. Retrieved February 11, 2026, from [Link]
-
Chemguide. (n.d.). The nucleophilic addition of hydrogen cyanide to aldehydes and ketones. Retrieved February 11, 2026, from [Link]
-
Chemistry LibreTexts. (2023, January 22). The Addition of Hydrogen Cyanide to Aldehydes and Ketones. Retrieved February 11, 2026, from [Link]
-
Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved February 11, 2026, from [Link]
-
Chemistry LibreTexts. (2019, June 5). 19.17: Nucleophilic Addition of –CN. Retrieved February 11, 2026, from [Link]
-
OSTI.GOV. (n.d.). Preparation and Characterization of Group 13 Cyanides. Retrieved February 11, 2026, from [Link]
-
Organic Syntheses. (n.d.). o-TOLUNITRILE. Retrieved February 11, 2026, from [Link]
-
Organic Letters. (2019, August 16). Arene Cyanation via Cation-Radical Accelerated-Nucleophilic Aromatic Substitution. ACS Publications. Retrieved February 11, 2026, from [Link]
-
YouTube. (2021, October 10). Effect of temperature on addition to conjugated carbonyl compounds. Retrieved February 11, 2026, from [Link]
-
Journal of the American Chemical Society. (2025, October 7). Deoxygenative Cyanofunctionalization of Aldehydes and Ketones Enabled by Electrochemical Reduction. ACS Publications. Retrieved February 11, 2026, from [Link]
-
OrgoSolver. (n.d.). Cyanohydrin Formation: Aldehydes/Ketones + HCN (NaCN/KCN + acid). Retrieved February 11, 2026, from [Link]
-
The Chemical Record. (2019, June). Catalytic Asymmetric Cyanation Reactions of Aldehydes and Ketones in Total Synthesis. Retrieved February 11, 2026, from [Link]
-
Wikipedia. (n.d.). Cyanation. Retrieved February 11, 2026, from [Link]
-
SciELO. (n.d.). RECENT ADVANCES IN CYANATION REACTIONS. Retrieved February 11, 2026, from [Link]
-
OpenStax. (2023, September 20). 19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation. Retrieved February 11, 2026, from [Link]
-
Journal of the American Chemical Society. (2026, January 22). Total Synthesis of (±)-Dhilirolide U. ACS Publications. Retrieved February 11, 2026, from [Link]
-
Chemical Reviews. (n.d.). Catalytic Asymmetric Cyanation Reactions. ACS Publications. Retrieved February 11, 2026, from [Link]
-
YouTube. (2014, March 8). Addition of Cyanide to Aldehydes and Ketones to Make Cyanohydrins. Retrieved February 11, 2026, from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved February 11, 2026, from [Link]
-
Wikipedia. (n.d.). Cyanohydrin reaction. Retrieved February 11, 2026, from [Link]
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- 2. 10.6 Nucleophilic Addition of HCN: Cyanohydrin Formation – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. orgosolver.com [orgosolver.com]
- 5. 19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation - Organic Chemistry | OpenStax [openstax.org]
- 6. Cyanohydrin reaction - Wikipedia [en.wikipedia.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. osti.gov [osti.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
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- 11. m.youtube.com [m.youtube.com]
- 12. Cyanide - Wikipedia [en.wikipedia.org]
Preventing isotopic scrambling in Potassium cyanide-13C labeling
Technical Support Center: Preventing Isotopic Scrambling in Potassium Cyanide-13C Labeling
Introduction: The High Stakes of C-Cyanation
User Profile: Senior Synthetic Chemists & Radiochemists
Reagent: Potassium Cyanide-
Welcome to the Technical Support Center. As Application Scientists, we understand that
This guide prioritizes kinetic control and mechanistic precision to ensure your label ends up exactly where you designed it to be.
Part 1: Diagnostic & Theory (FAQs)
Q1: I am observing signal splitting in my C-NMR that suggests the label is distributed across two adjacent carbons. What is happening?
Diagnosis: You are likely experiencing Allylic Regio-Scrambling or Reversible Cyanohydrin Formation .
-
The Mechanism:
-
Allylic Systems: If you are cyanating an allylic halide, the cyanide nucleophile can attack either the
-carbon ( ) or the -carbon ( ). If the reaction is reversible or proceeds via a symmetrical -allyl metal intermediate (common with Pd/Ni catalysts), the label will scramble between these two positions. -
Cyanohydrins: The formation of cyanohydrins from aldehydes/ketones is reversible (
).[1][2][3][4] If the equilibrium shifts back to the starting materials in the presence of any unlabeled cyanide source (or during a slow quench), the C label can exchange or be lost.
-
-
The Fix:
-
For Allylics: Switch to Copper(I)-catalyzed conditions at lower temperatures to favor
regioselectivity, or use regiospecific Iridium catalysts. -
For Cyanohydrins: Use Trimethylsilyl Cyanide-
C (TMS CN) . The formation of the silyl ether is irreversible under reaction conditions, locking the label in place.
-
Q2: My product's isotopic enrichment is lower than the source (99%). Is the label exchanging with the solvent?
Diagnosis: This is Isotopic Dilution , often caused by C-C Bond Activation or Atmospheric Exchange .
-
The Mechanism:
-
Metal Catalysis (Ni/Pd): Nickel, in particular, can insert into the C-CN bond of the product nitrile. If the reaction mixture contains any source of unlabeled carbon (e.g., from ligand degradation or solvent decarbonylation, though rare), exchange can occur. More commonly, if you are using a "transfer cyanation" method with an unlabeled nitrile source, the metal will shuttle the unlabeled CN into your product.
-
Oxidation: In the presence of oxidants,
can be oxidized to cyanate ( ), which is chemically distinct and effectively removes the label from the nitrile pool.
-
-
The Fix:
-
Avoid Ni-catalysts for labeling unless necessary; Pd is generally safer for C-CN bond stability.
-
Degas all solvents thoroughly to remove oxygen (prevents oxidation).
-
Never use transfer cyanation reagents; use stoichiometric
or generated .
-
Part 2: Troubleshooting Guides
Scenario A: Transition Metal-Catalyzed Cyanation (Ar-X Ar- CN)
Problem: Catalyst poisoning leads to stalled reactions, prompting users to increase temperature, which triggers scrambling.
| Parameter | Risk Factor | Recommendation |
| Catalyst | Nickel (Ni): High risk of reversible C-C bond cleavage (scrambling). | Palladium (Pd): Use Pd(0) with bidentate ligands (e.g., Xantphos, dppf) to stabilize the complex. |
| Cyanide Source | Free | |
| Temperature | >120°C: Promotes aryl group isomerization (scrambling). | 80-100°C: Maintain kinetic control. |
| Additives | None: Slow reductive elimination. | Zn dust (10 mol%): Regenerates Pd(0) and accelerates the cycle, reducing residence time. |
Critical Workflow:
-
Do not add
directly to the Pd catalyst if possible. -
Protocol: Convert
to first (see Part 3), or use 18-Crown-6 to slowly release free into the organic phase, keeping the metal center active.
Scenario B: Nucleophilic Substitution ( ) on Secondary Halides
Problem: Competition between Substitution (
-
Risk:
is a strong base. Heating secondary halides with often yields alkenes (elimination) or racemized nitriles. -
Solution:
-
Solvent: Change from Ethanol/Water (protic, promotes
/racemization) to DMSO or DMF (polar aprotic, accelerates ). -
Temperature: Keep below 60°C.
-
Phase Transfer: Use 18-Crown-6 (1 equiv relative to KCN).[2][5] This "naked" cyanide is hyper-nucleophilic, allowing the reaction to proceed at lower temperatures, preserving stereochemistry.
-
Part 3: Visualization of Scrambling Pathways
The following diagram illustrates the decision points where scrambling occurs and the "Safe Zones" for isotopic integrity.
Caption: Workflow to navigate scrambling risks. Red paths indicate failure modes; Green paths indicate kinetic control strategies.
Part 4: Validated Experimental Protocols
Protocol 1: Synthesis of C-Nitriles via Pd-Catalyzed Cyanation (The "Zinc Method")
Why this method? It avoids the use of free
Reagents:
-
Aryl Bromide (1.0 equiv)
- (1.05 equiv)
- (0.6 equiv) — Converts KCN to Zn(CN)2 in situ
- (2 mol%)
-
Xantphos (4 mol%) — Wide bite angle prevents reductive elimination of C-C bonds
-
Zn Dust (10 mol%) — Keeps Pd in active (0) state
-
Solvent: NMP (Anhydrous, degassed)
Step-by-Step:
-
In-Situ Reagent Formation: In a glovebox or under Argon, mix
and in NMP. Stir for 30 mins. This generates and . -
Catalyst Prep: In a separate vial, mix
and Xantphos in NMP. Stir until the solution turns clear/orange (complex formation). -
Reaction: Add the catalyst solution and the Aryl Bromide to the cyanide mixture. Add Zn dust.
-
Heating: Heat to 95°C. Monitor by HPLC.
-
Checkpoint: Stop reaction immediately upon consumption of starting material (typically 2-4 hours). Extended heating promotes scrambling.
-
-
Workup: Cool to RT. Dilute with EtOAc. Wash with water (to remove inorganic salts).
-
Verification: Check
C-NMR. The nitrile peak should appear at ~118 ppm as a singlet (unless coupled to F/P).
Protocol 2: Irreversible Cyanohydrin Synthesis using TMS- CN
Why this method? It bypasses the reversible equilibrium of aqueous KCN methods.
Reagents:
-
(converted to TMS-
CN beforehand or generated in situ) -
Catalyst:
(Lewis Acid)
Step-by-Step:
-
Preparation: If starting from
, suspend in dry acetonitrile, add TMS-Cl (1.1 equiv) and a catalytic amount of 18-crown-6. Stir 24h. Distill TMS- CN (Caution: Volatile & Toxic). -
Reaction: Dissolve carbonyl compound in DCM (anhydrous). Add catalytic
(5 mol%). -
Addition: Add TMS-
CN dropwise at 0°C. -
Completion: Warm to RT. The silyl ether product is stable and does not revert.
-
Hydrolysis (Optional): If the free cyanohydrin is needed, treat with mild acid (
) only at the moment of use, as the free form is prone to reversion.
References
-
Mechanisms of Scrambling in Nitrile Synthesis
- Title: "Palladium-Catalyzed Cyanation of Aryl Halides: Recent Developments"
- Source:Chemical Reviews
- Relevance: Details the mechanism of reductive elimination and catalyst poisoning th
-
Isotopic Labeling Protocols
-
Prevention of Racemiz
- Title: "Enantioselective Cyan
- Source:Science
- Relevance: Discusses radical relay pathways that avoid racemiz
-
Zinc Cyanide Method
- Title: "Zinc(II)
- Source:Journal of Organic Chemistry
- Relevance: Establishes the protocol for using Zn(CN)
-
Cyanohydrin Equilibrium
- Title: "New Methods for Chiral Cyanohydrin Synthesis"
- Source:DiVA Portal / Stockholm University
- Relevance: Explains the reversibility of cyanohydrin formation and str
Sources
- 1. orgosolver.com [orgosolver.com]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. diva-portal.org [diva-portal.org]
- 5. Cyanohydrin reaction - Wikipedia [en.wikipedia.org]
- 6. Straightforward preparation of labeled potassium cyanate by ozonation and application to the synthesis of [13C] or [14C]ureidocarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Overcoming solubility issues of Potassium cyanide-13C in organic reactions
Technical Guide: Solubilizing Potassium Cyanide-13C (K CN) for Organic Synthesis
The Core Challenge: The Solubility Mismatch
As a researcher working with this compound (
The Economic Constraint: unlike generic KCN, you cannot afford to use a 10-fold excess of
This guide details three field-proven strategies to overcome this, ranked by recovery efficiency.
Strategy A: Phase Transfer Catalysis (The Gold Standard)
Best for:
This method uses 18-Crown-6 , a cyclic polyether that specifically chelates potassium ions (
The Mechanism
The crown ether acts as a shuttle. It sits at the solid-liquid interface, extracts
Figure 1: The catalytic cycle of 18-Crown-6 solubilizing K¹³CN in non-polar media.
Optimized Protocol
-
Drying (Critical):
is hygroscopic. Dry your salt in a vacuum desiccator over for 24 hours before use. Even trace water can form a hydration shell that drastically reduces the rate. -
Stoichiometry: Use 1.1 equivalents of
and 0.05 to 0.1 equivalents (5-10 mol%) of 18-Crown-6 relative to the substrate. -
Solvent: Anhydrous Acetonitrile (MeCN) is preferred. It has a high dielectric constant for an organic solvent but does not solvate anions well, preserving reactivity.
-
Execution:
Strategy B: "Soft" Solvent Engineering
Best for: Thermally stable substrates where workup volume is not a concern.
If you lack crown ethers or are working with highly polar substrates, you can utilize solvents with high dipole moments that can dissolve limited amounts of KCN directly.
| Solvent | KCN Solubility (approx. @ 25°C) | Workup Difficulty | Nucleophilicity of CN⁻ |
| DMSO | ~10-20 mg/mL (High) | High (High BP, hard to remove) | Moderate (Solvated) |
| DMF | ~2-5 mg/mL (Moderate) | Moderate (Hydrolysis risk) | Moderate |
| MeCN | <1 mg/mL (Poor) | Low (Easy evaporation) | High (if solubilized) |
The DMSO "Slurry" Trick:
You do not need full solubility. In DMSO, a saturated solution of
-
Warning: DMSO is difficult to remove without high vacuum or extensive water washes (which risks losing your expensive product if it's water-soluble).
Strategy C: Cation Exchange (Lipophilic Salt Formation)
Best for: Strictly anhydrous reactions or non-polar solvents (DCM, THF).
Convert the potassium salt into a Tetrabutylammonium (TBA) salt. The bulky butyl groups make the salt soluble in Dichloromethane (DCM) or THF.
Protocol (In-situ Generation):
-
Dissolve
in a minimum amount of water. -
Add 1 equivalent of Tetrabutylammonium Hydrogen Sulfate (
) and DCM. -
Vigorously stir the biphasic mixture. The cyanide transfers to the DCM layer as
. -
Separate the DCM layer, dry with
, and use directly in your reaction.
Troubleshooting & FAQs
Q1: My reaction is stuck at 50% conversion. Adding more K CN doesn't help.
Diagnosis: Catalyst poisoning or "Salting Out." Fix:
-
Check Stirring: In heterogeneous PTC (Method A), the surface area of the solid KCN matters. Sonicate the reaction briefly to break up the crystal lattice.
-
Product Inhibition: The byproduct (KBr or KCl) might be coating the surface of your unreacted
. Add a small amount of water (1-2% v/v) to the reaction. This creates an "Omega Phase" (a thin aqueous film on the crystal surface) that facilitates ion transfer.
Q2: I am seeing large amounts of alkene byproducts (Elimination) instead of the nitrile.
Diagnosis: The "Naked" Cyanide effect.
Explanation: When 18-Crown-6 strips the
-
Switch from Method A (Crown Ether) to Method B (DMSO/DMF). The solvation shell in DMSO reduces the basicity of the cyanide more than it reduces its nucleophilicity.
-
Lower the temperature.[7] Elimination has a higher activation energy than substitution.
Q3: How do I recover unreacted K CN?
The Protocol: Never discard the aqueous waste.
-
Basify the aqueous layer to pH > 11 (prevents HCN gas).
-
Add Silver Nitrate (
) to precipitate Silver Cyanide ( ). -
Filter the solid. This stable solid can be stored or regenerated into HCN gas (using acid) for future trapping, though this is an advanced procedure.
Decision Workflow
Figure 2: Decision matrix for selecting the optimal solubilization strategy.
References
-
Solubility Data : Potassium Cyanide Properties. Sciencemadness Wiki. Retrieved from .
-
PTC Mechanism : 18-Crown-6 in Organic Synthesis: A Powerful Phase-Transfer Catalyst. Unilong Industry. Retrieved from .
-
Solvent Effects : Cyanation - Proven DMSO Reactions. Gaylord Chemical. Retrieved from .
-
TBA-CN Preparation : Tetrabutylammonium cyanide.[8][9] Sigma-Aldrich Product & Safety Data. Retrieved from .
-
Reaction Mechanism : Nucleophilic Substitution with Cyanide Ions. Chemguide. Retrieved from .
Sources
- 1. imperial.ac.uk [imperial.ac.uk]
- 2. unilongindustry.com [unilongindustry.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. quod.lib.umich.edu [quod.lib.umich.edu]
- 6. youtube.com [youtube.com]
- 7. orgsyn.org [orgsyn.org]
- 8. 四丁基氰化铵 95% | Sigma-Aldrich [sigmaaldrich.com]
- 9. chembk.com [chembk.com]
Validation & Comparative
Beyond the Glycolytic Pathway: A Comparative Technical Guide to 13C-Glucose and Potassium Cyanide-13C in Metabolic Research
Executive Summary: Network Mapping vs. Targeted Probing
In the landscape of metabolic tracing, 13C-Glucose and Potassium Cyanide-13C (K13CN) represent two fundamentally different analytical philosophies.
13C-Glucose is the "Cartographer." It is the gold standard for Metabolic Flux Analysis (MFA) , used to map the global flow of carbon through central metabolism (Glycolysis, Pentose Phosphate Pathway, TCA cycle). It answers questions about bioenergetics, anabolic rates, and cancer cell reprogramming.
This compound is the "Probe." It is not a nutrient tracer but a mechanistic sensor . Its primary utility lies in 13C-NMR spectroscopy of metalloproteins (probing active site environments) and in Toxicological Tracing (measuring detoxification capacity via the Rhodanese pathway). It answers questions about enzyme kinetics, metal-ligand binding dynamics, and specific detoxification fluxes.
This guide objectively compares these agents, delineating their experimental protocols, data interpretation frameworks, and specific utility in drug development.
Mechanism of Action & Tracing Scope
13C-Glucose: The Universal Flux Tracer
Upon cellular entry via GLUT transporters, 13C-Glucose is phosphorylated and distributed into multiple downstream pathways. The specific isotopomer used (e.g., [U-13C6] vs. [1,2-13C2]) determines the resolution of the flux map.
-
Primary Targets: Glycolysis, TCA Cycle, Pentose Phosphate Pathway (PPP), Lipid Synthesis, Amino Acid turnover.
-
Readout: Mass Isotopomer Distribution (MID) vectors detected via LC-MS or GC-MS.
This compound: The Ligand & Detox Tracer
K13CN introduces the 13C≡N⁻ ion. Biologically, this ion acts in two distinct ways:[1]
-
Inhibition/Binding: It binds with high affinity to ferric (Fe3+) heme centers (e.g., Cytochrome c Oxidase, P450s), acting as a sensitive NMR reporter of the local protein environment.
-
Detoxification: It is metabolized by mitochondrial sulfurtransferases (Rhodanese) into Thiocyanate (SCN⁻), a stable biomarker of cyanide clearance.
-
Primary Targets: Heme proteins (structural biology), Rhodanese activity (toxicology), 1-carbon pool (minor).
-
Readout: Chemical Shift Perturbation (NMR) or specific metabolite quantification (Thiocyanate).
Visualization: Pathway Divergence
The following diagram illustrates the divergent fates of these two tracers within the cellular environment.
Caption: Comparative metabolic fate. Glucose (Blue) fuels central energetic networks. Cyanide (Red) acts as a terminal ligand or undergoes detoxification.
Experimental Protocols & Methodologies
Protocol A: Metabolic Flux Analysis with 13C-Glucose
Objective: Determine the relative activity of Glycolysis vs. PPP in cancer cells.
-
Media Preparation: Reconstitute glucose-free DMEM with 10 mM [1,2-13C2]-Glucose . This specific isotopomer distinguishes PPP flux (releasing C1 as CO2) from glycolysis (retaining C1).
-
Equilibration: Culture cells for 24 hours (steady-state) or 15-60 mins (dynamic flux).
-
Quenching: Rapidly wash with ice-cold saline; quench metabolism with -80°C 80% Methanol.
-
Extraction: Vortex, centrifuge, and collect supernatant. Dry under nitrogen flow.
-
Derivatization (GC-MS only): Treat with MOX/TBDMS to make metabolites volatile.
-
Analysis: Measure Mass Isotopomer Distributions (M0, M1, M2...) of Lactate and Alanine.
-
Interpretation: A high M1/M2 ratio in Lactate indicates significant carbon passage through the Oxidative PPP.
-
Protocol B: Probing Metalloproteins with K13CN (NMR)
Objective: Characterize the active site environment of a Ferric Heme protein (e.g., Cytochrome P450).
-
Sample Preparation: Purify the protein (approx. 0.5 - 1.0 mM) in deuterated buffer (D2O/Phosphate).
-
Ligand Addition: Titrate K13CN into the protein solution.
-
Safety Note: K13CN is lethal. Handle in a fume hood. Acidification releases HCN gas. Maintain pH > 7.5.
-
-
Data Acquisition: Perform 13C-NMR spectroscopy.
-
Why 13C-Cyanide? The 13C nucleus has a wide chemical shift range. When bound to paramagnetic iron (Fe3+), the 13C signal shifts dramatically (hyperfine shift) away from the free cyanide signal (~166 ppm).
-
-
Analysis: Observe the chemical shift (δ).
-
Interpretation: Changes in the chemical shift indicate changes in the spin state of the iron or steric crowding in the active site (e.g., upon drug binding).
-
Performance Comparison Matrix
The following table contrasts the operational parameters of both tracers.
| Feature | 13C-Glucose | This compound |
| Primary Application | Metabolic Flux Analysis (MFA) | Structural NMR Probe / Toxicology |
| Physiological Relevance | Endogenous nutrient; mirrors native metabolism. | Xenobiotic; induces stress/toxicity. |
| Toxicity | Non-toxic (unless hyper-osmolar). | Highly Toxic (inhibits Complex IV). |
| Detection Method | MS (LC/GC) or NMR. | NMR (Paramagnetic) or MS (for SCN-). |
| Pathway Coverage | Broad (Glycolysis, TCA, AA, Lipids). | Narrow (Heme binding, Rhodanese). |
| Cost Efficiency | Low to Moderate (widely available). | High (Specialized synthesis precursor). |
| Key Isotopomers | [U-13C], [1-13C], [1,2-13C].[2][3] | [13C] (C≡N). |
Data Interpretation: The "Self-Validating" Logic
To ensure scientific integrity (Trustworthiness), your data analysis must include internal controls.
Validating Glucose Data (MFA)
-
The M+0 Check: In a 100% labeled media experiment, the persistence of M+0 (unlabeled) metabolites indicates dilution from endogenous sources (e.g., glycogen breakdown or protein turnover).
-
Isotopic Steady State: You must confirm that labeling enrichment has plateaued over time before calculating flux.
Validating Cyanide Data (NMR/Detox)
-
The Free vs. Bound Shift: In NMR, you should see two distinct peaks if exchange is slow: the "free" cyanide peak (~166 ppm) and the "bound" peak (often shifted >100 ppm or <0 ppm due to paramagnetism).
-
Stoichiometry: The signal intensity of the bound species should saturate as the K13CN:Protein ratio reaches 1:1 or 2:1 (depending on heme sites).
-
Thiocyanate Conversion: In toxicology studies, the appearance of 13C-SCN (Thiocyanate) confirms Rhodanese activity. If 13C-SCN does not appear, the cell lacks the detoxification machinery, or the cyanide dose was lethal before metabolism occurred.
References
-
Antoniewicz, M. R. (2018). "A guide to 13C metabolic flux analysis for the cancer biologist." Nature Methods. Link
-
Fujii, S., et al. (2002). "13C NMR Signal Detection of Iron-Bound Cyanide Ions in Ferric Cyanide Complexes of Heme Proteins." Journal of the American Chemical Society.[4] Link
-
Zuhra, K., et al. (2020). "Regulation of mammalian cellular metabolism by endogenous cyanide production."[1] Nature Communications. Link
-
Cunningham, V. J., et al. (2016). "Hyperpolarized 13C Metabolic Magnetic Resonance Spectroscopy and Imaging." Journal of Visualized Experiments. Link
-
Logue, B. A., et al. (2010). "Analysis of the cyanide metabolite 2-amino-2-thiazoline-4-carboxylic acid (ATCA) in biological fluids." Journal of Analytical Toxicology. Link
Sources
- 1. Regulation of mammalian cellular metabolism by endogenous cyanide production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 13C NMR signal detection of iron-bound cyanide ions in ferric cyanide complexes of heme proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Precision Quantitation of Cyanide in Biological Matrices: An Isotope Dilution Mass Spectrometry (IDMS) Guide
Executive Summary
The Challenge: Cyanide (CN⁻) quantification in biological matrices (whole blood, plasma) is notoriously difficult due to the molecule's volatility, reactivity, and susceptibility to matrix interference. Traditional colorimetric assays often fail at low concentrations, while external standard calibration in Mass Spectrometry (MS) cannot adequately compensate for the variable recovery rates inherent in blood extraction.
The Solution: Isotope Dilution Mass Spectrometry (IDMS) using Potassium Cyanide-13C (K
Part 1: Technical Deep Dive & Mechanism
The "Carrier Effect" and Isotopic Stability
The core principle of using K
When K
The Critical Advantage over Deuterium: Attempts to use Deuterated Cyanide (DCN) fail catastrophically in aqueous solutions because the Deuterium atom on the acid (D-C≡N) rapidly exchanges with protons in water (H₂O), resulting in a loss of the isotopic label before detection. Carbon-13 is immune to this exchange.
The Mass Shift Challenge
Native HCN (H-
Senior Scientist Note: While K
-
Mitigation: Ensure the concentration of the K
CN spike is sufficiently high to render the native M+1 contribution negligible, or apply a mathematical correction factor during data analysis.
Part 2: Comparative Analysis
The following table contrasts K
Table 1: Performance Comparison of Cyanide Quantification Methods
| Feature | IDMS (K | External Std Calibration | Colorimetric (Spectrophotometry) | IDMS (K |
| Primary Methodology | Headspace GC-MS | GC-MS / GC-NPD | Microdiffusion + Reagent | Headspace GC-MS |
| Matrix Correction | Excellent (Corrects for all losses) | Poor (Susceptible to matrix effects) | Moderate (Physical separation helps) | Excellent |
| Sensitivity (LOQ) | High (0.02 - 0.05 µg/mL) | Moderate (0.1 µg/mL) | Low (>0.2 µg/mL) | High (0.02 - 0.05 µg/mL) |
| Isotopic Stability | High (No exchange) | N/A | N/A | High (No exchange) |
| Mass Resolution | +1 Da Shift (m/z 27 vs 28) | N/A | N/A | +2 Da Shift (m/z 27 vs 29) |
| Interference Risk | Low (Requires M+1 correction) | High (Blood matrix suppression) | High (Sulfides/Thiocyanates interfere) | Lowest (Avoids M+1 overlap) |
| Cost | Moderate | Low | Low | High |
Verdict: While K
Part 3: Validated Experimental Protocol (Headspace GC-MS)
This protocol utilizes Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) .[1][2] This approach is preferred over LC-MS for free cyanide because it physically separates the volatile HCN from the complex blood matrix (proteins, lipids) before injection, protecting the instrument and improving sensitivity.
Reagents & Standards
-
Internal Standard Stock: K
CN dissolved in 0.1 M NaOH (stabilizes CN⁻). -
Acidifying Agent: 10% Phosphoric Acid (H₃PO₄) or Glacial Acetic Acid.
-
Sample: Whole blood (Lithium Heparin or EDTA tubes).
Workflow Diagram
Figure 1: Automated Headspace GC-MS workflow for Cyanide IDMS. The closed system prevents analyte loss.
Step-by-Step Methodology
-
Preparation: Thaw blood samples at room temperature. Ensure K
CN stock is fresh (cyanide degrades over time even in base). -
Spiking: Aliquot 0.5 mL of blood into a 20 mL headspace vial. Add 50 µL of K
CN internal standard solution (target conc: 1 µg/mL final). -
Acidification: Process samples one by one to avoid loss. Add 0.5 mL of 10% Phosphoric Acid.
-
Sealing: Immediately cap and crimp the vial with a PTFE/silicone septum.
-
Incubation: Place vials in the Headspace Autosampler. Incubate at 60°C for 15 minutes with agitation. This drives the equilibrium:
-
GC-MS Analysis:
-
Injection: 0.5 mL headspace volume (splitless or split 1:5 depending on sensitivity needs).
-
Column: Porous Layer Open Tubular (PLOT) column (e.g., GS-GasPro or PoraPLOT Q) is required to separate permanent gases.
-
Oven: Isothermal (e.g., 120°C) or rapid ramp. HCN elutes very quickly (< 3 mins).
-
MS Detection: Selected Ion Monitoring (SIM).
-
Target: m/z 27 (Native HCN)
-
Target: m/z 28 (Internal Standard H
CN)
-
-
Part 4: Data & Validation
To validate this method, one must assess linearity, limit of quantification (LOQ), and precision. The following data represents typical performance metrics derived from validated forensic toxicology laboratories (e.g., NIST, CDC methods).
Table 2: Typical Method Performance Data
| Metric | Value | Notes |
| Linear Dynamic Range | 0.05 – 10.0 µg/mL | Covers therapeutic to lethal range. |
| Limit of Detection (LOD) | 0.01 µg/mL | Sufficient for background checks. |
| Limit of Quantitation (LOQ) | 0.05 µg/mL | Reliable cutoff for toxicity. |
| Intra-day Precision (CV) | < 5.0% | Excellent repeatability via IDMS. |
| Inter-day Precision (CV) | < 8.0% | Robust over time. |
| Recovery | 98% - 102% | IDMS corrects for extraction efficiency. |
Interpretation of Results
-
Normal Baseline: Non-smokers typically have <0.05 µg/mL; Smokers may range 0.05–0.2 µg/mL.
-
Lethal Threshold: Generally >2.0 - 3.0 µg/mL.
Calculation Formula:
References
-
Murphy, C. M., et al. (2006). "Determination of Cyanide in Blood by Isotope Dilution Gas Chromatography-Mass Spectrometry."[2] Clinical Chemistry, 52(3), 458-467.[3]
-
National Institute of Standards and Technology (NIST). "Determination of Cyanide in Blood by Isotope Dilution Gas Chromatography-Mass Spectrometry."[4] NIST Publications.
-
Desharnais, B., et al. (2012). "Cyanide quantification in post-mortem biological matrices by headspace GC-MS." Forensic Science International, 222(1-3), 346-351.
-
Centers for Disease Control and Prevention (CDC). "Laboratory Procedure Manual: Cyanide in Whole Blood." Method 3002.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Determination of Cyanide in Blood for Forensic Toxicology Purposes—A Novel Nci Gc-Ms/Ms Technique | MDPI [mdpi.com]
- 4. Determination of Cyanide in Blood by Isotope Dilution Gas Chromatography-Mass Spectrometry | NIST [nist.gov]
Comparative Guide: Potassium Cyanide-13C (K¹³CN) in Isotope Labeling and Synthesis
Executive Summary
Potassium Cyanide-13C (K¹³CN) stands as a critical reagent in the arsenal of stable isotope labeling, serving as the primary source for introducing carbon-13 into organic frameworks. While often interchangeable with its sodium counterpart (Na¹³CN), K¹³CN exhibits distinct physicochemical properties—specifically regarding cation-solvent interactions and solubility profiles—that dictate its utility in specific synthetic pathways.
This guide objectively compares K¹³CN against its primary alternatives (Na¹³CN, Zn(¹³CN)₂, and ¹⁴C-labeled variants), supported by experimental protocols and mechanistic insights.
Part 1: Comparative Technical Analysis
K¹³CN vs. Na¹³CN: The Cation Effect
While both salts provide the active ¹³CN⁻ nucleophile, the counter-cation (K⁺ vs. Na⁺) significantly influences solubility and reactivity in non-aqueous solvents commonly used to prevent hydrolysis during labeling.
| Feature | This compound (K¹³CN) | Sodium Cyanide-13C (Na¹³CN) | Practical Implication |
| Solubility (DMSO) | High | Moderate | K¹³CN is preferred for rapid S_N2 reactions in DMSO where complete dissolution is critical for kinetics. |
| Solubility (EtOH) | ~0.57 g/100 mL | ~0.4 g/100 mL | K¹³CN offers slightly better solubility in protic organic solvents. |
| Hygroscopicity | Deliquescent | Deliquescent | Both require strict anhydrous storage; however, NaCN hydrates tend to form more stable clumps, potentially hindering dissolution. |
| Cation Radius | 1.38 Å (K⁺) | 1.02 Å (Na⁺) | K⁺ binds less tightly to crown ethers (like 15-crown-5) but pairs perfectly with 18-crown-6 , enabling phase-transfer catalysis. |
Expert Insight: In radiosynthesis and stable isotope labeling, K¹³CN is often the reagent of choice when using 18-crown-6 as a phase transfer catalyst. The K⁺ ion fits the 18-crown-6 cavity (2.6–3.2 Å diameter) more snugly than Na⁺, significantly enhancing the nucleophilicity of the ¹³CN⁻ ion in non-polar solvents (the "naked anion" effect).
K¹³CN vs. Zn(¹³CN)₂: Transition Metal Catalysis
In Palladium-catalyzed cyanation (for aryl halides), the choice of reagent is pivotal due to catalyst poisoning.
-
The Problem: Free cyanide ions (from K¹³CN/Na¹³CN) have a high affinity for Pd(II) centers, often displacing phosphine ligands and deactivating the catalyst (forming [Pd(CN)₄]²⁻ species).
-
The Solution: Zinc Cyanide (Zn(CN)₂) releases cyanide slowly due to its covalent-like bonding character, preventing catalyst saturation.
Comparative Data:
-
Direct K¹³CN Use: Requires slow addition or specific ligands (e.g., 18-crown-6 or Pd(PPh₃)₄ with carefully controlled stoichiometry). Yields can be erratic (30–60%) without optimization.
-
Zn(¹³CN)₂ Use: High yields (>90%) and robust reproducibility.
-
The Catch: Zn(¹³CN)₂ is not always commercially available off-the-shelf. Protocol 2 (below) demonstrates how to use K¹³CN effectively in these systems by generating the zinc species in situ or using additives.
Stable (¹³C) vs. Radioactive (¹⁴C) Labeling
-
K¹³CN (Stable): Used for NMR structural elucidation , metabolic flux analysis (tracing carbon pathways via mass isotopomer distribution), and quantifying protein-ligand interactions. Safe for benchtop handling with standard chemical precautions.
-
K¹⁴CN (Radioactive): Used for ADME studies (Absorption, Distribution, Metabolism, Excretion) to trace drug elimination at trace levels. Requires scintillation counting. High regulatory burden and safety hazards.
Part 2: Decision Logic & Visualization
The following diagram illustrates the decision process for selecting the optimal cyanide source and activation method based on the substrate and analytical goal.
Figure 1: Decision logic for selecting K¹³CN protocols based on substrate class.
Part 3: Experimental Protocols
Protocol 1: Synthesis of [1-¹³C]-Phenylacetonitrile (S_N2 Pathway)
Application: General synthesis of ¹³C-labeled nitriles from alkyl halides. Reagents: Benzyl chloride, K¹³CN (99 atom% ¹³C), DMSO, 18-crown-6 (optional).
-
Preparation: In a flame-dried round-bottom flask, dissolve K¹³CN (1.0 eq, 10 mmol) in anhydrous DMSO (15 mL).
-
Note: If K¹³CN dissolution is slow, heat to 40°C. For maximum reactivity, add 18-crown-6 (0.05 eq).
-
-
Addition: Add Benzyl chloride (0.95 eq) dropwise over 10 minutes. The reaction is exothermic; ensure temperature does not exceed 60°C to prevent decomposition.
-
Reaction: Stir at room temperature for 3 hours. Monitor by TLC or GC-MS.
-
Workup: Pour the mixture into ice-water (100 mL). Extract with diethyl ether (3 x 30 mL).
-
Purification: Wash combined organic layers with water and brine. Dry over MgSO₄ and concentrate.
-
Result: [1-¹³C]-Phenylacetonitrile is obtained as a colorless oil.
-
Validation: ¹³C-NMR (CDCl₃) should show a distinct peak at ~118 ppm (C≡N).
-
Protocol 2: Palladium-Catalyzed Cyanation using K¹³CN (In Situ Zinc Transmetallation)
Application: Labeling aryl halides where Zn(¹³CN)₂ is unavailable. Mechanism: K¹³CN is converted in situ to a zinc-cyanide species to modulate reactivity.
-
Setup: Charge a reaction vial with Aryl Bromide (1.0 eq), Pd(PPh₃)₄ (5 mol%), and ZnBr₂ (0.6 eq). Flush with Argon.
-
Cyanide Addition: Add K¹³CN (1.1 eq) and solvent (DMF or NMP).
-
Reaction: Heat to 80–100°C for 12–24 hours.
-
Causality: The ZnBr₂ reacts with K¹³CN to form transient Zn(¹³CN)₂ species in solution. This "buffers" the concentration of free cyanide, preventing the formation of inactive [Pd(CN)₄]²⁻ species and allowing the catalytic cycle to proceed.
-
-
Workup: Quench with ammonium hydroxide (to complex zinc/copper salts), extract with ethyl acetate, and purify via column chromatography.
Part 4: Mechanistic Visualization
The following diagram details the mechanistic pathway for the Pd-catalyzed cyanation using K¹³CN with Zinc additives, highlighting the critical transmetallation step that avoids catalyst poisoning.
Figure 2: Catalytic cycle showing the role of in-situ Zinc Cyanide generation in preventing Pd-poisoning.
References
-
Subramanian, L. R. (2004). Nucleophilic Substitution of Cyanide: Preparation of Nitriles. Science of Synthesis. Link
-
Cohen, D. T., et al. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Journal of the American Chemical Society.[1][2] Link
-
Schareina, T., et al. (2004). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Chemistry – A European Journal. Link
-
Fujii, H., et al. (2013). 13C NMR Signal Detection of Iron-Bound Cyanide Ions in Ferric Cyanide Complexes of Heme Proteins. Journal of the American Chemical Society.[1][2] Link
-
Yan, W., et al. (2015). A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. Organic Letters. Link
Sources
Quantitative NMR (qNMR) for determining isotopic enrichment from Potassium cyanide-13C
Quantitative NMR (qNMR) for Determining Isotopic Enrichment of Potassium Cyanide-13C
Executive Summary: The Case for qNMR
In the synthesis of radiolabeled pharmaceuticals and metabolic tracers, This compound (K
While Isotope Ratio Mass Spectrometry (IRMS) is the gold standard for precision, it requires combustion (destructive) and specialized hardware. Mass Spectrometry (MS) offers sensitivity but struggles with small inorganic ions like CN⁻ without complex derivatization.
Quantitative NMR (qNMR) emerges as the superior practical alternative for the working synthetic chemist. It is non-destructive , requires no specific response factors , and provides a direct molar measurement of the
Methodological Comparison
| Feature | qNMR (Recommended) | MS (Mass Spectrometry) | EA-IRMS |
| Principle | Direct molar detection of | Detection of mass-to-charge ratio ( | Combustion to CO |
| Sample Prep | Simple dissolution in D | Complex; often requires derivatization to stabilize CN⁻. | Destructive combustion. |
| Standard | Internal Standard (e.g., DSS, NaOAc).[1] | Isotopically labeled internal standards required. | Reference gas (CO |
| Precision | ~1% (sufficient for enrichment checks). | High, but matrix effects can skew results. | Very High (<0.01%).[2] |
| Primary Risk | Ion suppression or fragmentation variability. | Instrument availability and cost. |
Safety & Stability: The "High pH" Rule
CRITICAL WARNING: Potassium Cyanide is lethally toxic. In acidic or neutral water, CN⁻ protonates to form Hydrogen Cyanide (HCN) , a volatile and deadly gas.
-
The Chemistry:
-
The Fix: You MUST maintain pH > 12.
-
Protocol: Never dissolve KCN in pure D
O. Always use 0.1 M to 1.0 M KOD (or NaOD) in D O. This forces the equilibrium entirely to the non-volatile CN⁻ form, ensuring both operator safety and signal stability.
Experimental Protocol
A. Internal Standard Selection
-
Avoid: Maleic Acid.[3] Its carboxyl signal (~166.5 ppm) overlaps dangerously with the Cyanide signal (~166 ppm).
-
Recommended: DSS-d6 (Sodium trimethylsilylpropanesulfonate) or Sodium Acetate-1-13C .
-
DSS Signal: 0.0 ppm (Methyls). Excellent separation.
-
Sodium Acetate Signal: ~24 ppm (Methyl) and ~182 ppm (Carboxyl).
-
-
Purity: Use a Certified Reference Material (CRM) (e.g., TraceCERT®) with purity >99.9%.
B. Sample Preparation
-
Weighing: Using a microbalance (readability 0.001 mg), weigh approx. 10-15 mg of K
CN into a vial. Record mass ( ). -
Standard Addition: Add an equimolar amount (approx. 10-15 mg ) of DSS-d6. Record mass (
). -
Solvation: Add 0.6 mL of 0.1 M NaOD in D
O . Cap immediately. -
Mixing: Vortex until fully dissolved. Transfer to a 5mm NMR tube.
C. NMR Acquisition Parameters
To achieve quantitative results, the pulse sequence must suppress the Nuclear Overhauser Effect (NOE) and allow full relaxation.
-
Nucleus:
C (Carbon-13)[2][4][5][6][7][8][9][10] -
Pulse Sequence: Inverse Gated Decoupling (e.g., zgig on Bruker).
-
Why? Decoupling is ON during acquisition (for singlet peaks) but OFF during the delay (to suppress NOE intensity enhancement).
-
-
Relaxation Delay (
): > 60 seconds .-
Reasoning: Small inorganic ions like CN⁻ have very long longitudinal relaxation times (
), often 10–40 seconds. must be to recover 99.3% magnetization. -
Optimization: Measure
using an inversion-recovery experiment. If is 30s, set . Alternatively, add a relaxation agent like Cr(acac) (2 mg/mL) to lower to < 2s, allowing faster scans ( ).
-
-
Pulse Angle: 90°
-
Spectral Width: 250 ppm (to catch carbonyls and standards).
-
Scans (NS): 16 to 64 (High signal due to enrichment).
Data Processing & Calculation
A. Processing
-
Phasing: Manual phasing is required for high precision.
-
Baseline Correction: Apply a polynomial baseline correction (e.g., abs command).
-
Integration: Integrate the CN⁻ peak (~166 ppm) and the DSS methyl peak (0 ppm) . Ensure integration limits cover the entire base of the peak (typically ± 20-50 Hz).
B. The Calculation
We calculate the Atom % Enrichment by comparing the measured moles of
Step 1: Calculate Moles of
- : Integral of Cyanide peak.
- : Integral of DSS peak.
-
: Number of equivalent carbons in standard signal (For DSS methyls,
). -
: Number of carbons in cyanide (
). -
: Moles of standard added (
).
Step 2: Calculate Theoretical Total Moles of KCN (
- : Mass of KCN sample.
- : Chemical Purity of KCN (e.g., 0.98 for 98%). Note: If unknown, assume 1.00 for an initial estimate or determine via titration.
- : Molecular weight of KCN (use average weight ~65.12 g/mol , or specific weight if enrichment is roughly known).
Step 3: Determine Atom % Enrichment
Interpretation: If the result is 99.2%, your sample is 99.2% enriched with
Workflow Visualization
Caption: Step-by-step qNMR workflow ensuring safety (HCN prevention) and data integrity (relaxation optimization).
References
-
BIPM (Bureau International des Poids et Mesures). (2019). qNMR Internal Standard Reference Data (ISRD) - DSS-d6. Retrieved from [Link]
- Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.
- Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823.
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. 13C NMR correlation [et.byu.edu]
- 3. bipm.org [bipm.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. spectrabase.com [spectrabase.com]
- 8. nmr.ceitec.cz [nmr.ceitec.cz]
- 9. bhu.ac.in [bhu.ac.in]
- 10. 13C NMR relaxation times of hepatic glycogen in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
